molecular formula C5H5ClN2O2S B047618 4-Chloropyridine-3-sulfonamide CAS No. 33263-43-3

4-Chloropyridine-3-sulfonamide

Numéro de catalogue: B047618
Numéro CAS: 33263-43-3
Poids moléculaire: 192.62 g/mol
Clé InChI: DGIINIBYHCODIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloropyridine-3-sulfonamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound features a sulfonamide group, a prevalent pharmacophore in pharmaceuticals, and a reactive chlorine atom on an electron-deficient pyridine ring. This unique structure makes it a versatile intermediate for synthesizing more complex molecules, particularly through nucleophilic aromatic substitution reactions, where the chlorine atom can be readily displaced by various nucleophiles such as amines and alkoxides. Researchers primarily utilize this compound in the development of enzyme inhibitors, leveraging the sulfonamide moiety's ability to act as a zinc-binding group (ZBG) or to participate in key hydrogen-bonding interactions within enzyme active sites. Its application is prominent in the design and synthesis of potential therapeutic agents targeting carbonic anhydrases, metalloproteases, and other sulfonamide-susceptible enzymes. The compound serves as a critical scaffold for exploring structure-activity relationships (SAR) and for creating targeted libraries for high-throughput screening. Supplied with comprehensive analytical data to ensure identity and purity, this reagent is an essential tool for synthetic chemists and biologists engaged in early-stage research and lead optimization programs.

Propriétés

IUPAC Name

4-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIINIBYHCODIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186904
Record name 4-Chloro-3-pyridinesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33263-43-3
Record name 4-Chloro-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-pyridinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033263433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-pyridinesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-pyridinesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-3-PYRIDINESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY6G99E6Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-3-sulfonamide is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its primary applications. Notably, it serves as a key building block in the synthesis of the diuretic drug Torsemide and a class of potent carbonic anhydrase inhibitors. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Properties
PropertyValueReference(s)
CAS Number 33263-43-3[2]
Molecular Formula C₅H₅ClN₂O₂S[3]
Molecular Weight 192.62 g/mol [3]
Appearance Yellow solid[1]
Purity >98%[4]
Table 2: Physical Properties
PropertyValueReference(s)
Melting Point 150-155 °C[5]
Boiling Point 380.4 ± 52.0 °C (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Water Solubility Soluble[5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5]

Spectroscopic Data

Detailed experimental spectral data for this compound is not extensively available in the public domain. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonamide substituents. Protons ortho to the nitrogen will appear at the lowest field. The sulfonamide (SO₂NH₂) protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the chlorine atom (C4) and the carbon atom attached to the sulfonamide group (C3) will have their chemical shifts significantly influenced by these electron-withdrawing groups. General chemical shift regions for pyridine carbons are well-established and can be used for tentative assignments.[6][7][8]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10][11]

Table 3: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Sulfonamide)3300-3400Symmetric and asymmetric stretching vibrations of the NH₂ group.
C-H (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the pyridine ring.
C=N, C=C (Aromatic)1400-1600Ring stretching vibrations of the pyridine ring.
S=O (Sulfonamide)1300-1350 and 1150-1180Asymmetric and symmetric stretching vibrations of the sulfonyl group.
C-Cl700-850Stretching vibration of the carbon-chlorine bond.
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 192 or 193, respectively.[12] The fragmentation pattern of sulfonamides is well-documented and typically involves the loss of SO₂ (64 Da).[13][14]

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
192/193Molecular ion [M]⁺ or [M+H]⁺
128/129[M-SO₂]⁺ or [M+H-SO₂]⁺
112[M-SO₂NH₂]⁺
78Pyridine ring fragment

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following protocol is a compilation from various patented procedures.[15][16][17]

Materials:

  • 4-Chloropyridine-3-sulfonyl chloride

  • Aqueous ammonia (25% solution)

  • t-Butyl-methyl ether (MTBE) or other suitable organic solvent

  • Water

Procedure:

  • Suspend 4-chloropyridine-3-sulfonyl chloride in an organic solvent such as t-butyl-methyl ether in a reaction flask equipped with a stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add aqueous ammonia solution dropwise to the suspension while maintaining the temperature below 22°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

  • Monitor the completion of the reaction by observing the stabilization of the pH.

  • Adjust the pH of the suspension to approximately 8 with a few drops of aqueous ammonia to induce precipitation.

  • Filter the resulting solid using vacuum filtration.

  • Wash the collected solid with water to remove any residual salts.

  • Dry the product under vacuum at 40°C to obtain this compound.

G cluster_synthesis Synthesis Workflow 4-Chloropyridine-3-sulfonyl_chloride 4-Chloropyridine-3-sulfonyl chloride Reaction_Mixture Reaction in Organic Solvent 4-Chloropyridine-3-sulfonyl_chloride->Reaction_Mixture Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reaction_Mixture Precipitation Precipitation (pH adjustment) Reaction_Mixture->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Final_Product This compound Drying->Final_Product

Synthesis of this compound.
Purification

The primary method for purifying this compound is through washing the crude product after filtration.[15] For higher purity, recrystallization can be employed.[18][19][20][21]

Recrystallization Protocol:

  • Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol-water).

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Intermediate for Torsemide Synthesis

Torsemide is a potent loop diuretic used to treat edema associated with congestive heart failure, renal disease, and hepatic disease. This compound is a key starting material in the multi-step synthesis of Torsemide.[16][22][23] The synthesis involves the substitution of the chlorine atom with m-toluidine, followed by reaction with isopropyl isocyanate.

G cluster_torsemide Torsemide Synthesis Pathway Start This compound Step1 Reaction with m-toluidine Start->Step1 Intermediate 4-(m-tolylamino)pyridine- 3-sulfonamide Step1->Intermediate Step2 Reaction with isopropyl isocyanate Intermediate->Step2 End Torsemide Step2->End

Role in Torsemide Synthesis.
Precursor for Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a well-known zinc-binding group, making sulfonamide-containing compounds effective inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).[24][25][26][27] this compound serves as a versatile scaffold for the synthesis of a variety of 4-substituted pyridine-3-sulfonamide derivatives that have been investigated as potent and selective inhibitors of various carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer. The 4-chloro position is amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate the inhibitory activity and selectivity.

G cluster_ca_inhibition Carbonic Anhydrase Inhibition Logic Scaffold This compound (Building Block) Modification Nucleophilic Substitution at C4 Position Scaffold->Modification Derivatives 4-Substituted Pyridine-3-sulfonamide Derivatives Modification->Derivatives Binding Sulfonamide group binds to Zn²⁺ in CA active site Derivatives->Binding Inhibition Inhibition of Carbonic Anhydrase Binding->Inhibition

Logic of Carbonic Anhydrase Inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[5] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined chemical properties and versatile reactivity make it an invaluable intermediate for the synthesis of high-value pharmaceutical agents. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in the field.

References

In-Depth Technical Guide: 4-Chloropyridine-3-sulfonamide (CAS 33263-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Chloropyridine-3-sulfonamide. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those utilizing this compound as a key building block.

Physicochemical Properties

This compound is a stable, off-white to light beige crystalline powder.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the diuretic drug Torsemide.[2] It is also a key precursor for a class of compounds that act as inhibitors of carbonic anhydrase.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 33263-43-3[3][5]
Molecular Formula C₅H₅ClN₂O₂S[3][6]
Molecular Weight 192.62 g/mol [4][6]
Appearance White to off-white crystalline powder[1][7]
Melting Point 150-155 °C[1][4][8]
>167 °C (decomposes)[3]
Boiling Point (Predicted) 380.4 ± 52.0 °C[4][8]
Solubility Slightly soluble in DMSO and Methanol. Soluble in water.[3]
Purity >98%[7][9]
Storage Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C under an inert atmosphere.[7][8]

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (Predicted) Due to the lack of publicly available experimental data, a predicted ¹H NMR spectrum is provided. Chemical shifts are estimated based on computational models and may differ from experimental values. Key predicted signals include protons on the pyridine ring and the sulfonamide group.N/A
¹³C NMR (Predicted) As with ¹H NMR, a predicted ¹³C NMR spectrum is provided in the absence of experimental data. Predicted signals correspond to the five carbon atoms of the pyridine ring.N/A
Infrared (IR) Spectroscopy FTIR spectra are available and show characteristic peaks for the functional groups present in the molecule.
Mass Spectrometry (MS) GC-MS data indicates a molecular ion peak consistent with the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of 4-hydroxy-3-pyridinesulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by chlorination and subsequent amination. A detailed protocol is described in the patent literature for the synthesis of Torsemide, for which this compound is an intermediate.

Experimental Workflow: Synthesis of this compound

G start Start: 4-hydroxy-pyridine-3-sulphonic acid reagents Reactants: - Phosphorus oxychloride - Phosphorus trichloride - Chlorine gas start->reagents 1. Add reflux Heat to reflux (approx. 80-110 °C) for 24 hours reagents->reflux 2. Heat distill Distill off excess phosphorus oxychloride reflux->distill 3. Purify dissolve Dissolve residue in ethylene chloride distill->dissolve 4. Dissolve wash Wash with water dissolve->wash 5. Wash isolate Isolate 4-chloropyridine-3-sulphonic acid chloride by solvent evaporation wash->isolate 6. Isolate amination React with aqueous ammonia isolate->amination 7. Aminate end End: this compound amination->end 8. Final Product

Caption: Synthesis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound and its derivatives. The following conditions have been reported for the analysis of related 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, which can be adapted for the title compound.

Table 3: HPLC Method Parameters

ParameterCondition
Instrument Shimadzu (Model LC-10AD) HPLC system or equivalent
Column Gemini 4.6 × 250 mm; C6-phenyl; 5 µm; 110 Å
Mobile Phase A Deionized water with 0.1% (v/v) trifluoroacetic acid
Mobile Phase B 80% acetonitrile-water containing 0.08% (v/v) trifluoroacetic acid
Gradient Linear gradient of 5–100% B over 60 minutes
Flow Rate 1 mL/min
Detection UV spectrophotometer

Biological Activity and Signaling Pathways

This compound is a precursor to compounds that exhibit significant biological activity, primarily as carbonic anhydrase inhibitors.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors, derived from this compound, act by targeting the active site of carbonic anhydrase enzymes. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ His1 Histidine Zn->His1 His2 Histidine Zn->His2 His3 Histidine Zn->His3 H2O H₂O / OH⁻ Zn->H2O Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zn Binds to (displaces H₂O/OH⁻)

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

This guide provides a foundational understanding of this compound. For further in-depth research, it is recommended to consult the cited literature and perform experimental validation of the provided data.

References

An In-depth Technical Guide to 4-Chloropyridine-3-sulfonamide: Synthesis, Properties, and Applications in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-3-sulfonamide, with the IUPAC name This compound [1][2][3], is a pivotal chemical intermediate in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a scaffold for the synthesis of potent carbonic anhydrase inhibitors. Detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of relevant biochemical pathways and experimental workflows are presented to support researchers in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid, off-white to light beige powder at room temperature.[4] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
IUPAC Name This compound[1][2][3]
CAS Number 33263-43-3[4][5]
Molecular Formula C₅H₅ClN₂O₂S[4][5]
Molecular Weight 192.62 g/mol [4][5]
Melting Point 150-155 °C[4]
Boiling Point 380.4 °C (Predicted)[4]
Appearance Off-white to light beige powder[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following is a representative experimental protocol adapted from the patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloropyridine-3-sulfonyl chloride

  • Ammonium hydroxide solution (25%)

  • tert-Butyl methyl ether (MTBE)

  • Water

Procedure: [6]

  • Suspend 4-chloropyridine-3-sulfonyl chloride (1 equivalent) in MTBE at room temperature in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

  • Slowly add ammonium hydroxide solution (2.13 equivalents) dropwise to the suspension, maintaining the temperature around 22-25 °C.

  • After the addition is complete, stir the suspension for an additional hour at room temperature.

  • Adjust the pH of the suspension to approximately 8 with a few drops of ammonium hydroxide solution.

  • Filter the resulting solid and wash it with water.

  • Dry the collected solid under vacuum at 40 °C to yield this compound.

A general workflow for the synthesis is depicted in the following diagram:

G reagent1 4-Chloropyridine-3-sulfonyl chloride reaction Ammonolysis reagent1->reaction in MTBE reagent2 Ammonium Hydroxide reagent2->reaction product This compound reaction->product

A simplified workflow for the synthesis of this compound.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

This compound is a valuable building block for the synthesis of a diverse range of 4-substituted pyridine-3-sulfonamide derivatives that have shown significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA).[7][8] These enzymes are implicated in several physiological and pathological processes, making their inhibitors promising therapeutic agents.

General Synthetic Scheme for 4-Substituted Pyridine-3-sulfonamide Derivatives

A common strategy to synthesize these derivatives involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by a suitable nucleophile. A representative workflow is shown below:

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-NH2, R-OH, etc.) nucleophile->reaction product 4-Substituted Pyridine-3-sulfonamide Derivative reaction->product

General synthetic workflow for 4-substituted pyridine-3-sulfonamide derivatives.

Carbonic Anhydrase Inhibition

Derivatives of this compound have been extensively studied as inhibitors of human carbonic anhydrases, particularly the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Mechanism of Action

The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The reversible hydration of carbon dioxide to bicarbonate and a proton is hindered, which has significant downstream effects, particularly in the context of cancer. Tumor-associated carbonic anhydrases, such as hCA IX and hCA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes can counteract this effect.

The following diagram illustrates the role of carbonic anhydrase IX in tumor pH regulation and the inhibitory effect of sulfonamides.

G cluster_cell Tumor Cell cluster_extracellular Extracellular Space CO2 CO2 CA_IX CA IX CO2->CA_IX H2O H2O H2O->CA_IX H2CO3 H2CO3 HCO3 HCO3- H2CO3->HCO3 H_plus_in H+ (intracellular) H2CO3->H_plus_in H_plus_out H+ (extracellular) (Acidification) H_plus_in->H_plus_out Export CA_IX->H2CO3 inhibitor Sulfonamide Inhibitor inhibitor->CA_IX Inhibits

Role of Carbonic Anhydrase IX in tumor pH regulation and its inhibition.
Quantitative Inhibition Data

Numerous studies have reported the inhibition constants (Kᵢ) of 4-substituted pyridine-3-sulfonamide derivatives against various hCA isoforms. A selection of this data is presented in Table 2.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Derivative A 169 - 540058.5 - 123819.5 - 65216.8 - 768[7]
Derivative B -27113791[1][8]
Derivative C 58.8---[9]
Derivative D --19.5 - 48.6-[7]

Note: The ranges represent the inhibitory activities of a series of related compounds from the cited literature.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrases is typically determined using a stopped-flow CO₂ hydrase assay.

Principle:

This assay measures the enzyme's ability to catalyze the hydration of CO₂. The accompanying change in pH is monitored using a colorimetric indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic rate at different concentrations of the inhibitor.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Buffer solution (e.g., TRIS)

  • pH indicator (e.g., Phenol Red)

  • CO₂-saturated water

  • Test compounds (inhibitors)

  • Stopped-flow spectrophotometer

Procedure: [10]

  • Prepare solutions of the hCA isoforms in the appropriate buffer.

  • Prepare serial dilutions of the test compounds.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator and the inhibitor at a specific concentration) with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial rates of the CA-catalyzed CO₂ hydration reaction.

  • Determine the inhibition constants (Kᵢ) by analyzing the reaction rates at various inhibitor concentrations using appropriate enzyme kinetic models.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile precursor for the synthesis of potent carbonic anhydrase inhibitors. Its derivatives have demonstrated significant and, in some cases, selective inhibition of various hCA isoforms, highlighting their therapeutic potential in oncology and other areas. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the design and development of novel sulfonamide-based drugs. The provided visualizations aim to clarify the synthetic pathways and the mechanism of action, thereby facilitating further research and innovation in this promising field.

References

An In-depth Technical Guide to 4-Chloropyridine-3-sulfonamide: A Key Building Block for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Chloropyridine-3-sulfonamide. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, most notably as a precursor for a class of potent carbonic anhydrase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a pyridine derivative characterized by a chlorine atom at the C4 position and a sulfonamide group at the C3 position. The presence of these functional groups makes it a versatile reagent for further chemical modifications.

The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O₂S[1][2][3][4][5]
Molecular Weight 192.62 g/mol [1][2][3][4][5]
CAS Number 33263-43-3[1][2][3][4][6]
IUPAC Name This compound[3][6]
Appearance Pale Yellow to Yellow Solid[2][4]
Melting Point 150-155 °C[4] / >167 °C (decomposition)[2][2][4]
Boiling Point (Predicted) 380.4 ± 52.0 °C[4]
Density (Predicted) 1.558 ± 0.06 g/cm³[4]
Solubility Slightly soluble in DMSO and Methanol[2][4]
pKa (Predicted) 9.01 ± 0.60[4]
InChIKey DGIINIBYHCODIH-UHFFFAOYSA-N[3][5][6]
Canonical SMILES C1=CN=CC(=C1Cl)S(=O)(=O)N[3][5]

Experimental Protocols

Synthesis of this compound from 4-Chloropyridine-3-sulfonyl chloride

This protocol is adapted from established patent literature, which details a high-yield synthesis suitable for laboratory and potential scale-up operations.[1] The process involves the ammonolysis of the corresponding sulfonyl chloride.

Materials:

  • 4-Chloropyridine-3-sulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 25-30% solution)

  • Toluene

  • Water (deionized)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, suspend 4-Chloropyridine-3-sulfonyl chloride in an appropriate solvent like toluene.

  • Ammonolysis: Cool the suspension and slowly add concentrated aqueous ammonia solution dropwise while stirring vigorously. Maintain the temperature to control the exothermic reaction.

  • Reaction Monitoring: Continue stirring the mixture for several hours (e.g., 9-12 hours) at a controlled pH (approximately 9).[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, the precipitated product is collected by suction filtration.

  • Washing: The collected solid is washed sequentially with water until the filtrate is free of chloride ions, followed by washing with a non-polar solvent like toluene to remove organic impurities.[1]

  • Drying: The final product, this compound, is dried under vacuum at room temperature or slightly elevated temperatures (e.g., 40°C) to yield a solid with high purity (typically >99% by HPLC).[1][2]

The following diagram illustrates the workflow for this synthesis.

G cluster_workflow Synthesis Workflow: this compound start Start: 4-Chloropyridine-3-sulfonyl chloride step1 Suspend in Toluene start->step1 step2 Add Aqueous Ammonia (pH ~9) step1->step2 step3 Stir for 9-12 hours step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Water & Toluene step4->step5 step6 Dry under Vacuum step5->step6 end_product Product: this compound step6->end_product

Caption: Workflow for the synthesis of this compound.

Application in Drug Development

A primary application of this compound is its role as a key intermediate in the synthesis of novel carbonic anhydrase (CA) inhibitors.[7] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various heterocyclic or substituted amine moieties, leading to a diverse library of 4-substituted pyridine-3-sulfonamide derivatives.[6] The sulfonamide group is crucial for binding to the zinc ion within the active site of the carbonic anhydrase enzyme.

The logical relationship is depicted in the diagram below.

G cluster_application Role as a Chemical Intermediate start_mol This compound (Starting Material) reaction Nucleophilic Aromatic Substitution at C4 start_mol->reaction product 4-Substituted Pyridine-3-sulfonamide Derivatives reaction->product nucleophile Nucleophile (e.g., Amines, Heterocycles) nucleophile->reaction target Carbonic Anhydrase Inhibitors product->target

Caption: Use of this compound as a key intermediate.

References

Technical Guide: Physical Properties of 4-Chloro-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-pyridinesulfonamide (CAS No: 33263-43-3) is a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. With the molecular formula C₅H₅ClN₂O₂S, this compound serves as a critical building block in the synthesis of various pharmacologically active molecules. Its unique structure, which incorporates a pyridine ring substituted with both a chloro and a sulfonamide group, makes it a versatile reactant for creating more complex derivatives. Notably, it is a key precursor in the synthesis of Torsemide, a potent diuretic used in the management of edema and hypertension, as well as in the development of carbonic anhydrase inhibitors for conditions like glaucoma and epilepsy. This guide provides an in-depth overview of its core physical properties, spectroscopic data, and the experimental methodologies used for their determination.

Physical and Chemical Properties

The physical and chemical characteristics of 4-Chloro-3-pyridinesulfonamide are essential for its handling, reaction optimization, and quality control in synthetic processes. The compound typically appears as an off-white, light cream, or pale yellow crystalline powder. It is stable under recommended storage conditions, which involve keeping it in a cool, dry, and well-ventilated place, often refrigerated under an inert atmosphere.

Quantitative Data Summary

The key quantitative physical properties of 4-Chloro-3-pyridinesulfonamide are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O₂S
Molecular Weight 192.62 g/mol
Melting Point 150 - 155 °C
155 - 157 °C
Boiling Point 380.4 °C (Predicted)
Density 1.558 g/cm³ (Predicted)
pKa 9.01 (Predicted)
Solubility Water: Soluble
DMSO: Slightly Soluble
Methanol: Slightly Soluble
Flash Point 183.9 °C

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 4-Chloro-3-pyridinesulfonamide.

  • Mass Spectrometry (GC-MS): In gas chromatography-mass spectrometry, the compound shows a top peak at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular ion [M]⁺. Other significant fragments are observed at m/z 112 and 85.

  • Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a KBr pellet or ATR technique, provide information about the functional groups present. Key absorptions are expected for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and vibrations associated with the substituted pyridine ring.

Experimental Protocols

The determination of the physical properties listed above relies on standardized laboratory techniques. The following sections detail the general methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-3-pyridinesulfonamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a longer glass tube.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) or a Thiele tube containing a high-boiling point oil. The apparatus must be equipped with a calibrated thermometer or digital sensor.

  • Measurement:

    • An initial rapid heating run may be performed to determine an approximate melting range.

    • For an accurate measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the reported melting point.

Solubility Determination

Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents (e.g., water, methanol, DMSO) are chosen for testing.

  • Procedure: A precisely weighed amount of 4-Chloro-3-pyridinesulfonamide (e.g., 25 mg) is placed in a small test tube.

  • A measured volume of the selected solvent (e.g., 0.75 mL) is added in small portions.

  • After each addition, the tube is vigorously agitated (e.g., by vortexing) for a set period.

  • The mixture is visually inspected for undissolved solid. The process is continued until the solid dissolves completely or the maximum volume of solvent is reached.

  • Solubility is expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively (e.g., in mg/mL) based on the amount of solute that dissolves in a given volume of solvent at a specific temperature.

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the acidity of the sulfonamide proton and is vital for predicting the compound's ionization state at different pH levels, which affects its solubility and biological activity.

Methodology:

  • Solution Preparation: A solution of 4-Chloro-3-pyridinesulfonamide is prepared at a known concentration in a suitable solvent (typically water or a water-cosolvent mixture).

  • Titration: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from this curve; it corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized to its conjugate base.

Role in Pharmaceutical Synthesis

4-Chloro-3-pyridinesulfonamide is not typically involved in biological signaling pathways itself but is a cornerstone for synthesizing drugs that are. Its most prominent role is as a key intermediate in the multi-step synthesis of the diuretic drug Torsemide. The logical workflow below illustrates this critical synthetic relationship.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis A 4-Hydroxy-3-pyridinesulfonic acid B 4-Chloro-3-pyridinesulfonamide (Target Compound) A->B  Chlorination &  Amidation C 4-(m-tolylamino)-3- pyridinesulfonamide B->C  Reaction with  m-toluidine D Torsemide (Active Pharmaceutical Ingredient) C->D  Reaction with  Isopropyl isocyanate

Synthetic pathway from precursor to Torsemide via 4-Chloro-3-pyridinesulfonamide.

Technical Guide: Solubility and Synthetic Applications of 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-chloropyridine-3-sulfonamide in dimethyl sulfoxide (DMSO) and methanol. It also outlines a detailed experimental protocol for determining the solubility of this compound and illustrates its application in a key synthetic pathway.

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Given the importance of precise solubility data in experimental design and process development, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems and experimental conditions. The subsequent section provides a standardized protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the quantitative solubility of this compound in a given solvent (e.g., DMSO or methanol) at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, analytical grade)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The difference in weight gives the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

      • Dilute the filtered sample solution with a known volume of the solvent to fall within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solute and the volume of the solvent used.

Application in Synthesis: Torsemide Synthesis Workflow

This compound is a key starting material in the synthesis of Torsemide, a diuretic medication. The following diagram illustrates a simplified workflow for this synthesis.

Torsemide_Synthesis start This compound intermediate 4-(m-Tolylamino)pyridine-3-sulfonamide start->intermediate Reaction reagent1 m-Toluidine reagent1->intermediate product Torsemide intermediate->product Reaction reagent2 Isopropyl Isocyanate reagent2->product

Caption: A simplified workflow for the synthesis of Torsemide from this compound.

References

An In-depth Technical Guide to the Spectral Data of 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-Chloropyridine-3-sulfonamide, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to carbonic anhydrase inhibitors.[1] This document details mass spectrometry and infrared spectroscopy data, outlines relevant experimental protocols, and presents a visualization of the carbonic anhydrase inhibition pathway.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 33263-43-3[2]
Molecular Formula C₅H₅ClN₂O₂S[2]
Molecular Weight 192.62 g/mol [2]
Melting Point 150-155 °C[1]
Boiling Point 380.4±52.0 °C (Predicted)[1]
Form Solid[1]
Color Off-white to light beige powder[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterValueSource
GC-MS NIST Number306788[2]
Molecular Ion (m/z)192[2]
Major Fragment (m/z)112[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid aromatic sulfonamides, such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's slight solubility in DMSO).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.[5]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample.

    • Thoroughly mix the sample and KBr.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).[5]

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of chlorinated pyridine compounds.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • If necessary, derivatize the sample to increase its volatility and thermal stability. For sulfonamides, methylation is a common derivatization technique.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of semi-polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.

    • Temperature Program: Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

Signaling Pathway Visualization

This compound is a precursor for the synthesis of carbonic anhydrase inhibitors.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Sulfonamide-based inhibitors, bind to the zinc ion in the active site, preventing the binding of the natural substrates.[7][8]

G Carbonic Anhydrase Catalytic Cycle and Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ Inhibited_Enzyme E-Zn²⁺-NHSO₂-R E_Zn_H2O->Inhibited_Enzyme Inhibition E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O Sulfonamide R-SO₂NH₂ Deprotonated_Sulfonamide R-SO₂NH⁻ Sulfonamide->Deprotonated_Sulfonamide -H⁺ Deprotonated_Sulfonamide->Inhibited_Enzyme

Caption: Carbonic Anhydrase Cycle and Sulfonamide Inhibition.

References

The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from 4-Chloropyridine-3-sulfonamide. While this compound itself is primarily a chemical intermediate, its derivatives, particularly 4-substituted pyridine-3-sulfonamides, have emerged as a significant class of carbonic anhydrase inhibitors. This whitepaper will detail their molecular mechanism, the experimental protocols used to characterize them, and their role in targeting cancer-associated signaling pathways.

Core Mechanism of Action: Inhibition of Carbonic Anhydrases

The primary mechanism of action for 4-substituted pyridine-3-sulfonamide derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).

The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for this inhibitory activity. In its deprotonated form (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the active site of the carbonic anhydrase.[2][3] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.[3] This direct interaction with the catalytic zinc ion effectively blocks the enzyme's function.

The core inhibitory mechanism can be visualized as a two-step process:

  • Deprotonation: The sulfonamide inhibitor loses a proton to become an anion.

  • Zinc Coordination: The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn²⁺ ion in the enzyme's active site, preventing the binding and conversion of CO₂.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn(II) Zn²⁺ H2O H₂O Zn(II)->H2O Coordination Inhibited_Complex Inhibited Enzyme-Inhibitor Complex RSO2NH2 R-SO₂NH₂ RSO2NH- R-SO₂NH⁻ RSO2NH2->RSO2NH- Deprotonation RSO2NH-->Zn(II) Displaces H₂O and Coordinates to Zinc

Sulfonamide inhibitor coordinating with the active site zinc ion.

Targeting Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

A significant focus of research on 4-substituted pyridine-3-sulfonamide derivatives has been their ability to selectively inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These transmembrane enzymes are highly expressed in various cancers and play a crucial role in tumor progression, invasion, and metastasis.

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of CA IX.[4][5] CA IX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that favors tumor cell survival, proliferation, and invasion.[6] Inhibition of CA IX and CA XII can disrupt this pH regulation, leading to increased intracellular acidity and reduced tumor cell viability.

The inhibition of CA IX and CA XII by these sulfonamide derivatives has been shown to interfere with key signaling pathways involved in cancer metastasis. For instance, CA IX has been implicated in the downregulation of E-cadherin, a protein crucial for cell-cell adhesion.[6][7] Loss of E-cadherin is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. Furthermore, CA IX can associate with matrix metalloproteinases (MMPs), such as MMP14, to enhance their collagen-degrading activity, thereby facilitating tumor cell invasion through the extracellular matrix.[8]

Role of CA IX/XII Inhibition in Cancer Metastasis Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a CAIX_XII_Expression CA IX / CA XII Expression HIF-1a->CAIX_XII_Expression Extracellular_Acidification Extracellular Acidification CAIX_XII_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_XII_Expression->Intracellular_Alkalinization E-Cadherin E-cadherin Downregulation Extracellular_Acidification->E-Cadherin MMPs MMP Activation Extracellular_Acidification->MMPs Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival EMT Epithelial-Mesenchymal Transition (EMT) E-Cadherin->EMT Metastasis Invasion & Metastasis EMT->Metastasis MMPs->Metastasis Inhibitor 4-Substituted Pyridine-3-Sulfonamide Inhibitor->CAIX_XII_Expression Inhibits

Signaling pathway of CA IX/XII in tumor metastasis and its inhibition.

Quantitative Data on Inhibitory Activity

The inhibitory potency of 4-substituted pyridine-3-sulfonamide derivatives is typically quantified by their inhibition constants (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following tables summarize the Kᵢ values for various derivatives against different human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide Derivatives [9]

CompoundR¹ SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
3 H>10000453.2243.6134.5
4 CH₃>10000815.7137.591.2
7 CH₂OH>10000271.4198.3102.8
8 Phenyl>100003808.12502.31018.4
12 4-Fluorophenyl>100006754.24321.52109.8

Table 2: Inhibitory Activity of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide Derivatives [10]

CompoundR SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
15 H16958.548.625.4
16 4-Cl-Ph25472.435.716.8
17 4-F-Ph32189.128.919.5
18 4-Me-Ph453102.624.322.1
19 4-MeO-Ph567123.719.528.4

Experimental Protocols

The primary method for determining the inhibitory activity of these compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

Objective: To measure the kinetics of CO₂ hydration catalyzed by carbonic anhydrase and determine the inhibition constants (Kᵢ) of test compounds.

Principle: This assay monitors the change in pH that occurs during the enzymatic hydration of CO₂. A pH indicator is used, and the change in its absorbance is measured over time using a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and from this, the inhibitory potency of a compound can be calculated.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (4-substituted pyridine-3-sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 20 mM HEPES-Tris, pH 7.5

  • pH Indicator: p-Nitrophenol (final concentration ~0.1 mM)

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme-inhibitor mixture).

    • Load the second syringe with the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer. This initiates the CO₂ hydration reaction.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for the uninhibited and inhibited reactions.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.

Stopped-Flow CO₂ Hydration Assay Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Incubation Loading Load Syringes: 1: Enzyme/Inhibitor 2: CO₂ Solution + Indicator Incubation->Loading Substrate_Prep Prepare CO₂-Saturated Water Substrate_Prep->Loading Mixing Rapid Mixing in Stopped-Flow Instrument Loading->Mixing Detection Monitor Absorbance Change Over Time Mixing->Detection V0_Calc Calculate Initial Velocity (V₀) Detection->V0_Calc Inhibition_Calc Calculate % Inhibition V0_Calc->Inhibition_Calc IC50_Calc Determine IC₅₀ Inhibition_Calc->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for the stopped-flow CO₂ hydration assay.

Conclusion

This compound serves as a critical scaffold for the development of potent and selective inhibitors of carbonic anhydrases. Its derivatives, particularly those with 4-substitutions, have demonstrated significant inhibitory activity against various CA isoforms, with a particular emphasis on the tumor-associated CA IX and CA XII. The mechanism of action is well-established, involving the coordination of the deprotonated sulfonamide group to the catalytic zinc ion in the enzyme's active site. By targeting CA IX and CA XII, these compounds can disrupt the tumor microenvironment's pH regulation, thereby inhibiting tumor growth, invasion, and metastasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel carbonic anhydrase inhibitors based on the this compound core structure.

References

The Expanding Therapeutic Landscape of Novel Sulfonamides: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to be a prolific source of novel therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5][6] Historically recognized for their antimicrobial properties, contemporary research has unveiled their potential as potent anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4][6][7][8][9] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel sulfonamide compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support ongoing research and development efforts.

Anticancer Activity of Novel Sulfonamide Derivatives

Recent drug discovery endeavors have focused on the development of sulfonamide derivatives as promising anticancer agents.[7][8][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key enzymes involved in tumor progression, and the induction of apoptosis.[8][10][11][12][13]

A notable example is the design of sulfonamides that act as tubulin polymerization inhibitors, effectively binding to the colchicine domain and leading to cell cycle arrest and apoptosis.[10][11] Furthermore, novel sulfonamides have been identified as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism, demonstrating a selective antiproliferative effect against cancer cell lines.[14][15] Research has also highlighted the potential of acyl sulfonamide spirodienones as potent inhibitors of matrix metalloproteinase 2 (MMP2), an enzyme implicated in tumor invasion and metastasis.[12]

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various novel sulfonamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chalcone-SulfonamidesMCF-7 (Breast)VariesTamoxifen-
Acyl Sulfonamide SpirodienonesMDA-MB-231 (Breast)0.02 - 0.07Vorinostat>1
Acyl Sulfonamide SpirodienonesA549 (Lung)0.005 - 0.05--
Coumarin-SulfonamidesHT-29 (Colon)17.01--
Novel Sulfonamide 2406HT-29 (Colon)3.6--

Data synthesized from multiple sources, including[7][12][13].

Antimicrobial Activity of Novel Sulfonamide Scaffolds

The foundational role of sulfonamides as antibacterial agents is being revitalized through the synthesis of new derivatives to combat the rise of drug-resistant pathogens.[9][16][17] These compounds traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][16] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of folic acid, which is crucial for DNA synthesis and bacterial growth.[18][19]

Modern research has expanded the scope of sulfonamides to include activity against a broader range of microbes, including Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[9][19][20] The development of hybrid compounds, which combine the sulfonamide moiety with other bioactive scaffolds, has proven to be a particularly effective strategy.[16]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[17]

Compound ClassTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Novel Sulfonamide AnaloguesStaphylococcus aureus1.56 - 256Ciprofloxacin-
Novel Sulfonamide AnaloguesEscherichia coli1.56 - 256Ciprofloxacin-
Novel Sulfonamide AnaloguesKlebsiella pneumoniae1.56 - 256Ciprofloxacin-
Novel Sulfonamide AnaloguesPseudomonas aeruginosa1.56 - 256Ciprofloxacin-

Data from a study on new sulfonamide derivatives and their broad-spectrum antibacterial action.[17]

Sulfonamides as Potent Enzyme Inhibitors

A significant area of current research is the exploration of sulfonamides as inhibitors of various enzymes, with carbonic anhydrases (CAs) being a primary target.[21][22][23][24][25] Sulfonamides are highly effective CA inhibitors, binding to the zinc ion in the enzyme's active site and disrupting the reversible hydration of carbon dioxide.[26] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and anticonvulsants.[26]

The discovery that certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors has opened a new avenue for the development of sulfonamide-based anticancer therapies.[25][27] Researchers are actively designing isoform-selective inhibitors to target these tumor-associated enzymes with high precision.[24][26]

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms is determined by the inhibition constant (Ki).

Compound ClassTarget CA IsoformKi (nM)Reference CompoundKi (nM)
Pyridine-3-SulfonamideshCA IX137Acetazolamide (AAZ)-
Pyridine-3-SulfonamideshCA XII91Acetazolamide (AAZ)-
BenzenesulfonamideshCA II3.3--
BenzenesulfonamideshCA I725.6--

Data compiled from studies on novel sulfonamide-based carbonic anhydrase inhibitors.[24][26]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel compounds. The following sections outline the core protocols for assessing the anticancer, antimicrobial, and enzyme inhibitory activities of sulfonamide derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of novel sulfonamide compounds on cancer cell lines.[8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized sulfonamide compounds. A vehicle control (e.g., DMSO) is also included.[8]

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[28]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of novel sulfonamides against various bacterial strains.[17][29]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.

  • Serial Dilution: The sulfonamide compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[29]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[30]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[30][31][32]

Protocol 3: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of sulfonamide compounds to inhibit the esterase activity of carbonic anhydrase.[22][33]

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), CA enzyme stock solution, substrate stock solution (p-Nitrophenyl acetate - p-NPA), and inhibitor stock solutions.[22]

  • Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compound, and a positive control inhibitor (e.g., Acetazolamide).[22]

  • Enzyme-Inhibitor Pre-incubation: Add assay buffer, inhibitor working solution (or DMSO for control), and the CA working solution to the appropriate wells. Incubate to allow for enzyme-inhibitor binding.[22]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[22]

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[22]

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). The percent inhibition is calculated relative to the maximum activity control, and the IC50 or Ki value is determined.

Visualizing Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

antibacterial_mechanism cluster_bacteria Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid DHPS->Folic_Acid Catalyzes DNA DNA Synthesis Folic_Acid->DNA Essential for Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibitor anticancer_workflow start Start: Synthesized Sulfonamide Compounds cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compound Dilutions cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Measure Absorbance & Calculate Viability mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Assess Cytotoxic Potency ic50->end ca_inhibition_pathway cluster_enzyme Carbonic Anhydrase (CA) Active Site Zn Zn²⁺ Ion HCO3_H HCO₃⁻ + H⁺ Zn->HCO3_H Catalyzes Conversion CO2_H2O CO₂ + H₂O CO2_H2O->Zn Binds to Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zn Binds and Blocks Site

References

Methodological & Application

Synthesis of 4-Chloropyridine-3-sulfonamide from 4-hydroxypyridine-3-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-chloropyridine-3-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis begins with the sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid, which is subsequently chlorinated and aminated to produce the final product. The protocols described herein are based on established and reliable methods, offering high yields and purity. All quantitative data is summarized for clarity, and a detailed workflow is provided to ensure reproducibility. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a critical building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its utility is highlighted in the preparation of carbonic anhydrase inhibitors and other therapeutic agents. The synthetic route described involves a two-step process starting from commercially available 4-hydroxypyridine. The initial sulfonation reaction yields 4-hydroxypyridine-3-sulfonic acid, which is then converted to the target compound, this compound, through a chlorination and amination sequence. The purity of this intermediate is crucial for the successful synthesis of downstream active pharmaceutical ingredients (APIs).

Chemical Reaction Pathway

The overall synthesis involves two main transformations:

  • Sulfonation: 4-Hydroxypyridine is treated with fuming sulfuric acid to introduce a sulfonic acid group at the 3-position of the pyridine ring.

  • Chlorination and Amination: The resulting 4-hydroxypyridine-3-sulfonic acid undergoes chlorination to form an intermediate sulfonyl chloride, which is then aminated to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid[3]

This protocol details the sulfonation of 4-hydroxypyridine.

Materials:

  • 4-Hydroxypyridine

  • Fuming sulfuric acid (20% SO₃)

  • Mercury sulfate

  • Industrial ethanol

  • Ice bath

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).

  • Stir the mixture in an ice bath for 20 minutes.

  • Portion-wise, add 4-hydroxypyridine (38.04 g, 0.4 mol) while maintaining the temperature below 25°C.

  • Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.

  • Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL).

  • Stir the resulting slurry for 1 hour in an ice bath and then filter.

  • Add the filter cake to industrial alcohol (200 mL) and stir for another hour in an ice bath.

  • Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours to obtain 4-hydroxypyridine-3-sulfonic acid as a white solid.

Protocol 2: Synthesis of this compound[3][4][5]

This protocol describes the conversion of 4-hydroxypyridine-3-sulfonic acid to this compound.

Materials:

  • 4-Hydroxypyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Aqueous ammonia solution (25%)

  • Concentrated hydrochloric acid

Procedure using Phosphorus Pentachloride: [3]

  • In a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).

  • Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to yield 4-chloropyridine-3-sulfonyl chloride as a light green oil.

  • The crude sulfonyl chloride is then treated with an aqueous ammonia solution to yield this compound.

Procedure using Phosphorus Trichloride and Chlorine: [4][5]

  • Take 1137.5 g (6.49 mol) of 4-hydroxypyridine-3-sulfonic acid, 3481 g (22.7 mol) of phosphorus oxychloride, and 2115 g (15.4 mol) of phosphorus trichloride and heat to reflux with stirring (sump temperature increases to about 80°C).

  • Pass 1092 g (15.4 mol) of chlorine gas into the reaction mixture over approximately 3 hours. The sump temperature will increase to about 100°C with HCl evolution.

  • After 24 hours under reflux, with the sump temperature increasing to 110°C, the mixture will become almost clear.

  • For the preparation of the sulfonamide, the resulting solution containing 4-chloropyridine-3-sulfonyl chloride is directly mixed portionwise with 1015 g of a 25% aqueous solution of ammonia, with external cooling to keep the temperature below 30-35°C.

  • Stir the mixture intensively for about 3 hours, maintaining a basic pH.

  • Neutralize with concentrated hydrochloric acid and, after stirring for another 3 hours, filter the precipitate.

  • Wash the residue with water and then with ethylene chloride.

  • Dry the product in the air at ambient temperature to obtain this compound.

Data Presentation

Table 1: Summary of Yields and Physical Properties

CompoundStarting MaterialReagentsYieldMelting PointPurity (HPLC)Reference
4-Hydroxypyridine-3-sulfonic acid4-HydroxypyridineFuming H₂SO₄, HgSO₄70.84%>300°CNot specified[3]
This compound4-Hydroxypyridine-3-sulfonic acidPCl₅, POCl₃Not specified153°C (decomposition)Not specified[3]
This compound4-Hydroxypyridine-3-sulfonic acidPCl₃, POCl₃, Cl₂~84%152-153°C (decomposition)99-99.7%[4][5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxypyridine.

Synthesis_Workflow Start 4-Hydroxypyridine Intermediate1 4-Hydroxypyridine-3-sulfonic Acid Start->Intermediate1 Sulfonation (Fuming H₂SO₄, HgSO₄) Intermediate2 4-Chloropyridine-3-sulfonyl Chloride Intermediate1->Intermediate2 Chlorination (PCl₅/POCl₃ or PCl₃/Cl₂) Product This compound Intermediate2->Product Amination (Aqueous NH₃)

Caption: Synthetic route to this compound.

References

Application Note: A Generalized Protocol for the Synthesis of 4-Substituted Pyridine-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2][3][4] Derivatives substituted at the 4-position are of particular interest, exhibiting activities such as carbonic anhydrase inhibition for anticancer applications and potent antifungal properties.[1][5] The ability to modify the 4-position allows for the fine-tuning of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of 4-substituted pyridine-3-sulfonamide derivatives starting from the key intermediate, 4-chloropyridine-3-sulfonamide. The primary synthetic strategies covered include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig and Suzuki coupling).

General Synthetic Strategy

The most common and versatile starting material for these syntheses is this compound, which is commercially available.[6][7] The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, providing a convergent point for creating a diverse library of derivatives.[5]

G General Synthetic Pathways for 4-Substituted Pyridine-3-Sulfonamides start This compound (Key Intermediate) snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂, R-OH, R-SH, NaN₃ buchwald Buchwald-Hartwig Amination (C-N Coupling) start->buchwald R-NH₂, Pd Catalyst, Ligand, Base suzuki Suzuki Coupling (C-C Coupling) start->suzuki Ar-B(OH)₂, Pd Catalyst, Base prod_snar 4-Amino, 4-Azido, 4-Alkoxy, 4-Thio Derivatives snar->prod_snar prod_buchwald 4-(Aryl/Heteroaryl)amino Derivatives buchwald->prod_buchwald prod_suzuki 4-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method is effective for introducing a wide range of nitrogen, oxygen, or sulfur-based nucleophiles at the 4-position. A representative example is the synthesis of 4-azidopyridine-3-sulfonamide, a versatile intermediate for "click chemistry" reactions.[5]

1.1: Synthesis of 4-Azidopyridine-3-sulfonamide (Intermediate) This procedure is adapted from a published synthesis.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dimethylformamide (DMF) and water.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq).

  • Heating: Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Work-up: After cooling to room temperature, the product can often be precipitated by the addition of water.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-azidopyridine-3-sulfonamide.

1.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This "click" reaction uses the azide intermediate to introduce a triazole ring.[5]

  • Reaction Setup: Suspend 4-azidopyridine-3-sulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in anhydrous acetonitrile in a flask under a nitrogen atmosphere.

  • Catalyst Addition: Add triethylamine (Et₃N, 2.0 eq) followed by copper(I) iodide (CuI, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel) or recrystallization to obtain the final 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction is a powerful method for forming bonds between the pyridine ring and primary or secondary amines, which may be poor nucleophiles for SNAr.[8][9][10]

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, 1.5-2.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Solvent and Heating: Add an anhydrous solvent (e.g., toluene, dioxane) and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Synthesis via Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed reaction that creates a C-C bond between this compound and an organoboron compound, typically an arylboronic acid, to yield 4-aryl derivatives.

General Procedure:

  • Reaction Setup: In a flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

  • Solvent and Heating: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water) and heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Examples of Synthesized 4-Substituted Pyridine-3-sulfonamide Derivatives

This table summarizes yields for derivatives synthesized via SNAr followed by click chemistry, as reported in the literature.[5]

Compound SeriesSubstituent at C4Reaction TypeYield (%)
3-12 4-R¹-1,2,3-triazol-1-ylSNAr + CuAAC29 - 65
15-23 Long-chain triazol-1-ylSNAr + CuAAC25 - 81
Table 2: Biological Activity of Selected Derivatives

The synthesized compounds often show potent inhibitory activity against human carbonic anhydrase (hCA) isozymes, particularly the tumor-associated hCA IX.[5]

Compound IDTarget IsozymeInhibition Constant (Kᵢ, nM)
4 hCA IX137.5
17 hCA IXHighly Active (specific value not stated)
18 hCA IXHighly Active (specific value not stated)
22 hCA IX8154
23 hCA IXHighly Active (specific value not stated)

Mechanism of Action Visualization

Many 4-substituted pyridine-3-sulfonamide derivatives function by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. CA IX contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Inhibition of this enzyme disrupts pH regulation, leading to anti-tumor effects.[5]

G Inhibitory Action on Carbonic Anhydrase IX cluster_0 Normal Tumor Physiology TME Acidic Tumor Microenvironment CAIX Carbonic Anhydrase IX (hCA IX) TME->CAIX Upregulates pH_reg pH Regulation CAIX->pH_reg Maintains Outcome Disrupted pH Regulation & Anti-tumor Effect CAIX->Outcome Prolif Tumor Proliferation & Survival pH_reg->Prolif Promotes Inhibitor 4-Substituted Pyridine-3-sulfonamide Inhibitor->CAIX Inhibits

Caption: Inhibition of hCA IX by a sulfonamide disrupts tumor pH regulation.

References

Application Notes and Protocols: 4-Chloropyridine-3-sulfonamide as a Key Intermediate in Torsemide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torsemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension. The synthesis of this pyridine-3-sulfonylurea derivative involves a multi-step process where 4-chloropyridine-3-sulfonamide serves as a critical intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Torsemide, with a particular focus on the formation and utilization of this compound. The protocols described herein are compiled from established literature and are intended to guide researchers in the efficient and high-purity synthesis of these compounds.

Introduction

The chemical synthesis of Torsemide, chemically known as N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide, relies on a convergent synthesis strategy. A key step in this process is the nucleophilic aromatic substitution of the chlorine atom in this compound with m-toluidine. The purity and yield of this intermediate directly impact the overall efficiency and quality of the final active pharmaceutical ingredient (API). Understanding the nuances of each synthetic step is crucial for process optimization and impurity control.[1][2] This document outlines the synthetic pathway from 4-hydroxypyridine to Torsemide, providing quantitative data and detailed methodologies.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Torsemide, providing a clear comparison of reactants, yields, and purity.

Table 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (3)

ReactantMolar QuantityReagentsReaction ConditionsProductYieldPurity
4-Hydroxypyridine0.4 molFuming sulfuric acid (20% SO₃), Mercury sulfate190°C, 10 hours4-Hydroxypyridine-3-sulfonic acid70.84%Carried to next step without further purification

Table 2: Synthesis of this compound (5)

ReactantMolar QuantityReagentsReaction ConditionsProductYieldPurity
4-Hydroxypyridine-3-sulfonic acid0.1 molPhosphorus pentachloride, Phosphorus oxychloride, Conc. AmmoniaStep 1: 120°C, 5 hours; Step 2: Ice bath, 30 minThis compound67.42% (two-step)Used directly in the next step

Table 3: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Compound B)

ReactantMolar QuantityReagentsReaction ConditionsProductYieldPurity
This compound0.05 molm-Toluidine, n-Propanol105°C, 2 hours4-(m-Tolylamino)pyridine-3-sulfonamide92.86%Off-white solid

Table 4: Synthesis of Torsemide

ReactantMolar QuantityReagentsReaction ConditionsProductYieldPurity
4-(m-Tolylamino)pyridine-3-sulfonamide(Not specified)Isopropyl isocyanate, Triethylamine, Acetonitrile40±2°C, then room temp.Torsemide~81.5% (crude)98% - 99.9% (crude)

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Torsemide.

Protocol 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (3)
  • To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).

  • Cool the mixture in an ice bath with stirring for 20 minutes.

  • Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.[1][2]

  • Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.[1][2]

  • After cooling to room temperature, slowly pour the mixture into industrial ethanol (360 mL).

  • Stir the resulting slurry in an ice bath for 1 hour and then filter.

  • To the filter cake, add industrial alcohol (200 mL) and stir for another hour in an ice bath.

  • Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours to yield 4-hydroxypyridine-3-sulfonic acid as a white solid.[2]

Protocol 2: Synthesis of this compound (5)
  • In a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).[1]

  • Slowly heat the mixture to 120°C and stir for 5 hours.[1]

  • Concentrate the reaction solution under reduced pressure.

  • Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to obtain 4-hydroxypyridine-3-sulfonyl chloride as a light green oil.[1]

  • In an ice bath, add the obtained oil to concentrated ammonia (60 mL) dropwise over 30 minutes.

  • Stir the pale yellow solution in the ice bath for 30 minutes.

  • Concentrate the mixture under reduced pressure to obtain a crude yellow solid.

  • Add ice water (30 mL) to the crude solid and stir at 20-25°C for 20 minutes.

  • Filter the precipitate and dry the solid under vacuum at 45°C for 6 hours to afford this compound as a pale yellow solid.[1]

Protocol 3: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Compound B)
  • To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).[2]

  • Heat the mixture to 105°C and stir for 2 hours.[2]

  • Cool the mixture to room temperature and concentrate under reduced pressure to obtain a crude yellow solid.

  • Dissolve the crude solid in 2 mol/L sodium hydroxide solution (80 mL) and water (150 mL) at room temperature.[1]

  • Adjust the pH of the mixture to 6-7 with 3 mol/L hydrochloric acid.[1]

  • Filter the resulting precipitate, wash with ice water, and dry to give 4-(m-tolylamino)pyridine-3-sulfonamide as an off-white solid.[1]

Protocol 4: Synthesis of Torsemide
  • In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser, charge acetonitrile (15 mL), 4-(m-tolylamino)pyridine-3-sulfonamide (5 g), and triethylamine (5.3 mL).[3]

  • Add isopropyl isocyanate (1.87 mL) dropwise over 10 minutes.

  • Stir the mixture at 40±2°C until complete dissolution is achieved.

  • Cool the mixture to room temperature and continue stirring for another 2 hours.

  • Adjust the pH of the mixture to 4.3 while increasing the temperature to around 35°C.

  • Filter the suspension and wash with water (2 x 10 mL).

  • Dry the wet product at 40°C under vacuum (1 mm Hg) to yield crude Torsemide.[3]

Visualizations

Torsemide Synthesis Workflow

Torsemide_Synthesis A 4-Hydroxypyridine B 4-Hydroxypyridine- 3-sulfonic Acid A->B Fuming H₂SO₄, HgSO₄ C 4-Chloropyridine- 3-sulfonyl Chloride B->C PCl₅, POCl₃ D 4-Chloropyridine- 3-sulfonamide C->D Conc. NH₃ E 4-(m-Tolylamino)pyridine- 3-sulfonamide D->E m-Toluidine F Torsemide E->F Isopropyl isocyanate, Et₃N

Caption: Synthetic pathway of Torsemide from 4-hydroxypyridine.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start Start step1 React 4-Hydroxypyridine-3-sulfonic acid with PCl₅ and POCl₃ at 120°C start->step1 step2 Concentrate under reduced pressure step1->step2 step3 Treat with Toluene and re-concentrate (x3) step2->step3 step4 Add dropwise to concentrated Ammonia in an ice bath step3->step4 step5 Stir and Concentrate step4->step5 step6 Treat with ice water, stir, and filter step5->step6 step7 Dry under vacuum step6->step7 end This compound step7->end

Caption: Workflow for this compound synthesis.

Mechanism of Action of Torsemide

Torsemide_Mechanism torsemide Torsemide inhibition Inhibition torsemide->inhibition transporter Na+/K+/2Cl- Cotransporter (Thick Ascending Loop of Henle) reabsorption Decreased Reabsorption of Na+, K+, Cl- transporter->reabsorption Blocks inhibition->transporter excretion Increased Urinary Excretion of Na+, K+, Cl-, and Water reabsorption->excretion diuresis Diuresis excretion->diuresis

Caption: Signaling pathway for Torsemide's diuretic effect.

Conclusion

The synthesis of Torsemide via the this compound intermediate is a well-established and efficient method. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. Careful control of reaction conditions and purification procedures at each step is paramount to achieving high yields and purity of the final Torsemide product. The provided visualizations offer a clear overview of the synthetic pathway, experimental workflow, and the drug's mechanism of action, serving as valuable tools for laboratory work and conceptual understanding.

References

Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from 4-chloropyridine-3-sulfonamide. The protocols and data presented are intended to guide researchers in the development of novel CA inhibitors with potential therapeutic applications.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[2][3] The sulfonamide group is a well-established zinc-binding group that can effectively inhibit CA activity.[1][4] this compound serves as a versatile starting material for the synthesis of a variety of substituted pyridine-3-sulfonamide derivatives with potent and selective CA inhibitory activity. This document outlines the synthesis of such inhibitors via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, along with protocols for their biological evaluation.

Data Presentation

The following table summarizes the inhibitory activity of a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are presented in nanomolar (nM) concentrations.

CompoundR¹ SubstituentKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XIIReference
3 Phenyl>10000819.3311.2191.5[4]
4 4-Fluorophenyl>10000808.7137.5129.7[4]
5 tert-Butyl>10000124511631145[4]
6 Cyclohexyl>1000063983204137.3[4]
7 1-Adamantyl>10000382.1225.4104.3[4]
AAZ Acetazolamide (Standard)25012.125.85.7[5][6]

Experimental Protocols

Synthesis of 4-Azidopyridine-3-sulfonamide (Intermediate 2)

This protocol describes the synthesis of the key azide intermediate from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Dry the solid to obtain 4-azidopyridine-3-sulfonamide.

General Procedure for the Synthesis of 4-(1-Substituted-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamides (Compounds 3-12)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • 4-Azidopyridine-3-sulfonamide (Intermediate 2)

  • Appropriate terminal alkyne

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Anhydrous acetonitrile

Procedure:

  • Suspend 4-azidopyridine-3-sulfonamide and the respective terminal alkyne in anhydrous acetonitrile.

  • Add triethylamine to the suspension.

  • Add copper(I) iodide as a catalyst.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final product.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds is evaluated using a stopped-flow CO₂ hydrase assay.[5][6]

Materials:

  • Applied Photophysics stopped-flow instrument

  • Phenol red (indicator)

  • HEPES buffer (pH 7.4)

  • Sodium sulfate (Na₂SO₄)

  • Carbon dioxide (CO₂) solutions of varying concentrations

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Synthesized inhibitor compounds

  • Distilled-deionized water

Procedure:

  • Assay the CA-catalyzed CO₂ hydration activity using a stopped-flow instrument.

  • Use phenol red (0.2 mM) as an indicator, monitoring the absorbance change at 557 nm.

  • Perform the assay in a buffer solution containing 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ to maintain constant ionic strength.

  • Follow the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds.

  • Vary the CO₂ concentrations (1.7 to 17 mM) to determine kinetic parameters and inhibition constants.

  • Prepare stock solutions of the inhibitors (0.1 mM) in distilled-deionized water and make subsequent dilutions with the assay buffer.

  • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Determine the initial velocity from at least six traces of the initial 5–10% of the reaction.

  • Subtract the uncatalyzed rate from the total observed rates.

  • Calculate the inhibition constants (Kᵢ) by non-linear least-squares methods using the Cheng-Prusoff equation.

Visualizations

G cluster_synthesis Synthesis Workflow start This compound azide 4-Azidopyridine-3-sulfonamide start->azide NaN₃, DMF, 80°C product 4-(1-Substituted-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamides azide->product CuI, Et₃N, MeCN, RT (CuAAC 'Click' Reaction) alkyne Terminal Alkyne (R-C≡CH) alkyne->product

Caption: Synthesis of 4-substituted pyridine-3-sulfonamides.

G cluster_moa Mechanism of Carbonic Anhydrase Inhibition enzyme Carbonic Anhydrase Active Site zinc Zn²⁺ enzyme->zinc water H₂O zinc->water Coordination inhibited_complex Inhibited Enzyme Complex zinc->inhibited_complex water->inhibited_complex Displaced inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) anion Sulfonamide Anion (R-SO₂NH⁻) inhibitor->anion Deprotonation anion->zinc Binds to Zn²⁺

Caption: General mechanism of sulfonamide-based CA inhibition.

References

Application Notes and Protocols for 4-Azidopyridine-3-sulfonamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidopyridine-3-sulfonamide is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its structure, featuring a pyridine sulfonamide core—a known zinc-binding group—and a reactive azide handle, makes it an ideal starting material for creating libraries of compounds with diverse functionalities. This approach has been particularly successful in the development of potent and selective inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including cancer.

The sulfonamide group acts as a pharmacophore that can coordinate to the zinc ion within the active site of metalloenzymes like carbonic anhydrases. The azide group allows for the efficient and specific introduction of a wide variety of "tail" fragments by reacting with terminal alkynes. This "click tailing" strategy enables extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of inhibitor candidates. The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker but can also participate in hydrogen bonding and other interactions within the enzyme's active site, further modulating the compound's biological activity.

Application: Development of Carbonic Anhydrase Inhibitors

A significant application of 4-azidopyridine-3-sulfonamide is in the discovery of inhibitors for human carbonic anhydrase (hCA) isoforms, especially those associated with cancer, such as hCA IX and hCA XII. These isoforms are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Selective inhibition of these cancer-related hCA isoforms over ubiquitous cytosolic isoforms (hCA I and II) is a key goal in the development of anticancer therapies with reduced side effects.

By employing CuAAC, a diverse range of substituents can be appended to the 4-azidopyridine-3-sulfonamide scaffold, leading to the identification of compounds with high affinity and selectivity for the target enzymes.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity (Kᵢ) of a series of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives, synthesized via click chemistry from 4-azidopyridine-3-sulfonamide, against four human carbonic anhydrase isoforms is summarized below.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
3 >10000389.2238.4102.3
4 >10000815.7137.1215.8
5 >10000271.3256.991.2
6 >100002128.4389.791.3
8 >10000>10000489.6453.5

Data sourced from a study on 4-substituted pyridine-3-sulfonamides.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Azidopyridine-3-sulfonamide

This protocol describes the synthesis of the key azide intermediate starting from 4-chloropyridine-3-sulfonamide.

Step 1: Synthesis of 4-Hydrazinylpyridine-3-sulfonamide

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) to the suspension.

  • Heat the reaction mixture at reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinylpyridine-3-sulfonamide.[1]

Step 2: Synthesis of 4-Azidopyridine-3-sulfonamide

  • Dissolve 4-hydrazinylpyridine-3-sulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a beaker.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Add a solution of sodium azide (1.2 eq) in water to the mixture.

  • Allow the reaction to stir for an additional 2 hours at room temperature.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 4-azidopyridine-3-sulfonamide.[1]

G cluster_0 Protocol 1: Synthesis of 4-Azidopyridine-3-sulfonamide A This compound B 4-Hydrazinylpyridine-3-sulfonamide A->B  Hydrazine hydrate, Ethanol, Reflux, 12h C 4-Azidopyridine-3-sulfonamide B->C 1. NaNO₂, HCl, H₂O, 0-5°C 2. NaN₃, H₂O, rt, 2h

Caption: Synthesis of 4-Azidopyridine-3-sulfonamide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the click reaction between 4-azidopyridine-3-sulfonamide and a terminal alkyne.[1]

  • In a suitable reaction vessel, dissolve 4-azidopyridine-3-sulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq).

  • Add copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the mixture with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.

G cluster_1 Protocol 2: CuAAC Reaction Azide 4-Azidopyridine-3-sulfonamide Reactants + Alkyne Terminal Alkyne (R-C≡CH) Product 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamide Reactants->Product Catalyst CuSO₄·5H₂O, Sodium Ascorbate Catalyst->Reactants Solvent t-BuOH/H₂O (1:1), rt, 24h Solvent->Reactants

Caption: General workflow for CuAAC reaction.

Signaling Pathway and Mechanism of Action

The development of 4-azidopyridine-3-sulfonamide-based carbonic anhydrase inhibitors is particularly relevant in the context of cancer therapy. In many solid tumors, hypoxic (low oxygen) conditions trigger a signaling cascade mediated by the Hypoxia-Inducible Factor 1α (HIF-1α). HIF-1α upregulates the expression of several genes that help cancer cells adapt and survive, including carbonic anhydrase IX (CA IX).

CA IX is a transmembrane enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This enzymatic activity helps to maintain a neutral intracellular pH while contributing to the acidification of the tumor microenvironment. An acidic extracellular pH promotes tumor invasion, metastasis, and resistance to therapy.

The sulfonamide-based inhibitors synthesized from 4-azidopyridine-3-sulfonamide target and inhibit the catalytic activity of CA IX. By blocking CA IX, these inhibitors can disrupt pH regulation in cancer cells, leading to intracellular acidification and apoptosis, and can also reduce the acidity of the tumor microenvironment, potentially decreasing the invasive and metastatic potential of the tumor.

G cluster_pathway CA IX Inhibition in the Tumor Microenvironment Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization and Upregulation Hypoxia->HIF CAIX_exp Increased CA IX Gene Expression HIF->CAIX_exp CAIX_protein CA IX Protein on Cancer Cell Surface CAIX_exp->CAIX_protein pH_regulation Extracellular CO₂ Hydration (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) CAIX_protein->pH_regulation Inhibition Inhibition of CA IX Activity CAIX_protein->Inhibition Acidification Acidification of Tumor Microenvironment (↓ pHₑ) pH_regulation->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor 4-Azidopyridine-3-sulfonamide -derived Inhibitor Inhibitor->Inhibition Outcome Increased Intracellular pH (pHᵢ) & Reduced Tumor Progression Inhibition->Outcome

Caption: Inhibition of the CA IX pathway.

References

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, tolerance to a wide range of functional groups, and high yields, making it a powerful tool in drug discovery and development.[1][3][4] Pyridine sulfonamides are important pharmacophores found in various therapeutic agents. The incorporation of a triazole moiety via the CuAAC reaction can significantly modulate their biological activity, offering a robust strategy for lead optimization and the generation of novel compound libraries.[4][5][6]

This document provides a detailed experimental procedure for the CuAAC reaction of pyridine sulfonamides, addressing common challenges and offering practical guidance for researchers.

Core Concepts of the CuAAC Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted triazole isomer.[1][2] The copper(I) catalyst can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][7] The reaction is generally conducted at room temperature in a variety of solvents, often including water.[1][8]

A notable challenge when working with pyridine-containing compounds is the potential for the pyridine nitrogen to form stable, sparingly soluble complexes with copper ions. This can impede catalyst turnover, complicate product isolation, and ultimately lower reaction yields.[6] Careful selection of the catalyst system, solvent, and the use of ligands can help mitigate these issues.[6]

Experimental Protocol

This protocol outlines a general procedure for the CuAAC reaction between a pyridine sulfonamide azide and a terminal alkyne.

Materials and Equipment:

  • Pyridine sulfonamide azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., Dimethyl sulfoxide (DMSO)/Water, Acetonitrile, Tetrahydrofuran (THF)/Water)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Purification system (e.g., column chromatography, preparative HPLC)

  • Analytical equipment for characterization (NMR, MS)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the pyridine sulfonamide azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., DMSO/H₂O). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to 48 hours.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding water.

    • If a precipitate forms, collect the solid product by vacuum filtration and wash with water.

    • If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel or preparative HPLC to yield the pure 1,4-disubstituted pyridine sulfonamide triazole.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions and yields for the CuAAC reaction of pyridine sulfonamides, based on published data.

EntryPyridine Sulfonamide AzideAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
14-Azidopyridine-3-sulfonamidePhenylacetyleneCuI, TriethylamineAcetonitrile2465[6]
24-Azidopyridine-3-sulfonamidePropargyl alcoholCuI, TriethylamineAcetonitrile2458[6]
3Pyridine-sulfonamide derivativePropargyl bromide derivativeCuSO₄, Sodium AscorbateDMSO/H₂O581[6]
4Pyridine-sulfonamide derivativeVarious azidesCuSO₄, Sodium AscorbateDMSO/H₂O3-4825-81[6]

Visualization

Experimental Workflow Diagram

CuAAC_Workflow Reactants 1. Reactant Preparation Pyridine Sulfonamide Azide + Terminal Alkyne in Solvent Reaction 3. Reaction Stir at Room Temperature Reactants->Reaction Catalyst 2. Catalyst Preparation CuSO4 + Sodium Ascorbate (in situ Cu(I) generation) Catalyst->Reaction Monitoring 4. Monitoring TLC Analysis Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup 5. Work-up Quenching & Extraction/ Filtration Monitoring->Workup Complete Purification 6. Purification Column Chromatography/ HPLC Workup->Purification Product Pure Pyridine Sulfonamide Triazole Purification->Product

Caption: Workflow for the CuAAC synthesis of pyridine sulfonamide triazoles.

References

Application Notes and Protocols for the Purity Assessment of 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 4-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are designed to ensure the quality and consistency of this critical raw material.

Introduction

This compound (CAS No. 33263-43-3) is a vital building block in medicinal chemistry, notably in the synthesis of diuretics such as Torsemide.[1] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-faceted analytical approach for the robust purity profiling of this compound, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A potential key impurity in the synthesis of derivatives from this compound is 4-azidopyridine-3-sulfonamide, which can be formed during subsequent synthetic steps. Therefore, the analytical methods are designed to effectively separate and quantify this and other potential process-related impurities and degradation products.

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity determination and impurity profiling. A stability-indicating reversed-phase HPLC (RP-HPLC) method is detailed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile impurities and for confirming the identity of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and for providing an orthogonal quantitative purity assessment (qNMR).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating RP-HPLC method for the determination of purity and the separation of this compound from its potential impurities.

3.1.1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

3.1.2. Chromatographic Conditions

ParameterValue
Column Gemini C6-Phenyl, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid
Mobile Phase B 80% Acetonitrile in Water with 0.08% (v/v) Trifluoroacetic Acid
Gradient 5-100% B over 60 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 278 nm
Injection Volume 10 µL

3.1.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3.1.4. Data Analysis

The purity of this compound is calculated by the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for confirming the identity of this compound and identifying any volatile impurities.

3.2.1. Materials and Reagents

  • This compound reference standard and sample

  • Methanol (GC grade)

3.2.2. GC-MS Conditions

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

3.2.3. Sample Preparation

  • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

3.2.4. Data Analysis

The identity of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum. The NIST Mass Spectrometry Data Center provides a reference spectrum for 4-Chloro-3-pyridinesulfonamide (NIST Number: 306788) which shows characteristic fragments.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.

3.3.1. Materials and Reagents

  • This compound sample

  • Internal Standard (e.g., Maleic acid, high purity)

  • Deuterated solvent (e.g., DMSO-d6)

3.3.2. NMR Acquisition Parameters

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Pulse Program Standard quantitative 1H experiment
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton of interest
Number of Scans 16 or higher for good signal-to-noise

3.3.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same NMR tube.

  • Add a known volume (e.g., 0.75 mL) of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

3.3.4. Data Analysis

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Data Presentation

The following table summarizes the expected quantitative data from the analytical procedures.

AnalyteTechniqueRetention Time (min)m/z (prominent ions)¹H NMR Chemical Shift (ppm, DMSO-d6)
This compound HPLC~15.5192, 112[2]~8.9 (s, 1H), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (br s, 2H)
4-Azidopyridine-3-sulfonamide HPLC~17.0199, 171, 112Expected to be different from the main peak

Note: Retention times and chemical shifts are approximate and may vary depending on the specific instrument and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting Sample This compound Sample HPLC_Prep Dissolution for HPLC Sample->HPLC_Prep GCMS_Prep Dissolution for GC-MS Sample->GCMS_Prep NMR_Prep Weighing with Internal Standard for qNMR Sample->NMR_Prep HPLC HPLC Analysis HPLC_Prep->HPLC GCMS GC-MS Analysis GCMS_Prep->GCMS NMR NMR Analysis NMR_Prep->NMR Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Certificate of Analysis / Purity Report Data_Analysis->Purity_Report Technique_Selection cluster_questions Key Questions cluster_techniques Recommended Technique start Purity Assessment Requirement q1 Quantitative Purity and Impurity Profile? start->q1 q2 Identity Confirmation and Volatile Impurities? start->q2 q3 Absolute Purity and Structural Confirmation? start->q3 ans1 HPLC q1->ans1 ans2 GC-MS q2->ans2 ans3 qNMR q3->ans3

References

Application Notes and Protocols for the Analysis of 4-Chloropyridine-3-sulfonamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 4-Chloropyridine-3-sulfonamide using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are intended to serve as a robust starting point for purity determination, identification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. The following protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for this compound.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • All solvents should be HPLC grade and degassed prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL for injection.

Data Presentation: HPLC

The primary quantitative data from the HPLC analysis is the purity of the sample, determined by the relative peak area of the main component.

ParameterExpected Value
Retention Time ~ 8-12 minutes (dependent on exact system and column)
Purity (by area %) >98% (for a pure standard)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (0.1 mg/mL in ACN/H2O) HPLCRun HPLC Run (C18 column, Gradient Elution) SamplePrep->HPLCRun MobilePhasePrep Mobile Phase Preparation (A: H2O+0.1% TFA, B: ACN+0.1% TFA) MobilePhasePrep->HPLCRun DataAcquisition Data Acquisition (UV at 265 nm) HPLCRun->DataAcquisition PeakIntegration Peak Integration & Purity Calculation DataAcquisition->PeakIntegration

A streamlined workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

Experimental Protocol: NMR

1. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many sulfonamides.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling.

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: -10 to 200 ppm.

Data Presentation: NMR

The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the aromatic protons of this compound are summarized below. Note that the sulfonamide protons (-SO₂NH₂) can be broad and may exchange with residual water in the solvent.

¹H NMR Data (400 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9s-
H-5~7.8d~5.0
H-6~8.6d~5.0
-SO₂NH₂~7.5br s-

¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-2~152
C-3~135
C-4~148
C-5~125
C-6~150

Note: The exact chemical shifts may vary slightly depending on the sample concentration and the specific instrument used. The assignments are based on typical values for similar pyridine derivatives.

Workflow for NMR Analysis

NMR_Workflow cluster_prep_nmr Preparation cluster_analysis_nmr Analysis cluster_data_nmr Data Processing SamplePrepNMR Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrepNMR->NMR_Acquisition DataProcessing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing StructureConfirmation Structural Elucidation (Chemical Shift & Coupling Constant Analysis) DataProcessing->StructureConfirmation

A summary of the workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Molecular Docking Studies of 4-Substituted Pyridine-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 4-substituted pyridine-3-sulfonamides, a class of compounds with significant therapeutic potential, particularly as carbonic anhydrase (CA) inhibitors. This document outlines their application in drug discovery, presents key quantitative data from recent studies, and offers detailed protocols for performing molecular docking simulations.

Introduction

4-Substituted pyridine-3-sulfonamides are a versatile scaffold in medicinal chemistry. The sulfonamide group acts as a potent zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes like carbonic anhydrases.[1] Molecular docking is a crucial computational technique used to predict the binding mode and affinity of these small molecules within the active site of their target proteins.[2][3] This allows for the rational design and optimization of novel inhibitors with improved potency and selectivity. Key applications for this class of compounds include the development of anticancer agents, by targeting tumor-associated CA isoforms such as hCA IX and hCA XII, and treatments for other conditions where CA modulation is beneficial.[1][4][5]

Data Presentation

The following tables summarize the inhibitory activity of various 4-substituted pyridine-3-sulfonamides against different human carbonic anhydrase (hCA) isoforms. This data is essential for understanding structure-activity relationships (SAR) and for the validation of molecular docking results.

Table 1: Inhibitory Activity (Kᵢ in nM) of Selected 4-Substituted Pyridine-3-Sulfonamides Against hCA Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
5 >10000271.5536.6103.7[1]
4 >10000812.3137.190.8[1]
6 >10000>10000211890.8[1]
12 >10000>10000>100004536[1]
21 >10000>100002186289.4[1]
22 >10000>1000073251138[1]
2a 103.56.811.79.8[6]
3a 115.87.512.510.2[6]

Note: Lower Kᵢ values indicate higher inhibitory potency.

Table 2: Cytostatic Activity (IC₅₀ in µM) of Selected Compounds Against Cancer Cell Lines

CompoundHCT-116 (IC₅₀, µM)HT-29 (IC₅₀, µM)SW-620 (IC₅₀, µM)Reference
3 45.8828.2716.57[4]
11 25.018.993.27[4]
12 171522[1]
22 281939[1]

Note: Lower IC₅₀ values indicate higher cytotoxic potency.

Experimental Protocols

Protocol 1: General Synthesis of 4-Substituted Pyridine-3-Sulfonamides

This protocol outlines a common synthetic route for preparing 4-substituted pyridine-3-sulfonamides, often involving a key nucleophilic aromatic substitution step.

Materials:

  • 4-chloropyridine-3-sulfonamide

  • Appropriate nucleophile (e.g., amine, azide)

  • Solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add the desired nucleophile and a base to the reaction mixture.

  • Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

For compounds synthesized via "click" chemistry (CuAAC reaction), 4-azidopyridine-3-sulfonamide is first prepared from this compound and sodium azide.[1] This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst.

Protocol 2: Molecular Docking of 4-Substituted Pyridine-3-Sulfonamides

This protocol provides a generalized workflow for performing molecular docking studies of 4-substituted pyridine-3-sulfonamides against carbonic anhydrase isoforms.

1. Preparation of the Receptor (Carbonic Anhydrase) a. Obtain the 3D crystal structure of the target human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) from the Protein Data Bank (PDB). b. Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools). This typically involves: i. Removing water molecules and any co-crystallized ligands or ions not essential for the interaction. ii. Adding hydrogen atoms. iii. Assigning correct bond orders and formal charges. iv. Performing a constrained energy minimization to relieve steric clashes.

2. Preparation of the Ligands (4-Substituted Pyridine-3-Sulfonamides) a. Draw the 2D structures of the sulfonamide derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structures to 3D structures. c. Generate different possible conformations, tautomers, and protonation states of the ligands at a physiological pH (e.g., 7.4 ± 0.5). d. Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).[7]

3. Grid Generation a. Define the binding site (active site) of the carbonic anhydrase. This is typically centered on the catalytic zinc ion. b. Generate a receptor grid that encompasses the entire active site cavity, ensuring it is large enough to accommodate the ligands in various orientations.

4. Molecular Docking a. Use a docking program (e.g., Glide, AutoDock, GOLD) to dock the prepared ligands into the receptor grid. b. The docking algorithm will explore different conformations and orientations of the ligand within the active site.[7] c. Select the docking precision level (e.g., Standard Precision - SP, Extra Precision - XP).

5. Analysis of Docking Results a. Score the generated docking poses using a scoring function that estimates the binding affinity (e.g., GlideScore, binding energy in kcal/mol).[7] More negative scores generally indicate more favorable binding. b. Analyze the top-ranked docking poses to understand the binding mode of the ligand. c. Visualize the interactions between the ligand and the protein, identifying key interactions such as: i. Coordination of the sulfonamide group with the active site zinc ion. ii. Hydrogen bonds with key amino acid residues (e.g., Thr199, Glu106). iii. Hydrophobic and van der Waals interactions. d. Compare the docking results with experimental data (e.g., Kᵢ values) to validate the docking protocol.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_docking Molecular Docking s1 Starting Materials (e.g., this compound) s2 Chemical Reaction (e.g., Nucleophilic Substitution) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 d2 Ligand Preparation (3D Structure Generation) s3->d2 Synthesized Compound d1 Protein Preparation (from PDB) d3 Grid Generation (Define Active Site) d1->d3 d4 Docking Simulation d2->d4 d3->d4 d5 Analysis of Results (Scoring & Interaction Analysis) d4->d5 d5->s1 Rational Design for New Derivatives signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ Ion His 3x Histidine Residues Zn->His H2O H₂O Zn->H2O Inhibition Inhibition of CO₂ Hydration Zn->Inhibition Ligand 4-Substituted Pyridine-3-Sulfonamide (SO₂NH⁻) Ligand->Zn Displaces H₂O & Coordinates with Zn²⁺ logical_relationship start Drug Discovery Goal: Selective CA Inhibitors sar Structure-Activity Relationship (SAR) start->sar docking Molecular Docking (Predicts Binding) sar->docking synthesis Chemical Synthesis (Creates Compounds) sar->synthesis lead Lead Optimization sar->lead docking->sar Binding Insights testing In Vitro Testing (Measures Activity) synthesis->testing testing->sar Experimental Data

References

Application Notes and Protocols: 4-Chloropyridine-3-sulfonamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-3-sulfonamide is a pivotal heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom and a sulfonamide group, makes it an ideal starting material for developing novel therapeutic agents. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various substituents.[1][2][3] This, combined with the sulfonamide moiety's ability to act as a zinc-binding group, has led to its widespread use in the design of enzyme inhibitors and other targeted therapies.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbonic anhydrase inhibitors and potential anticancer agents, including kinase inhibitors.

Physicochemical Properties

PropertyValueReference
CAS Number33263-43-3[5]
Molecular FormulaC5H5ClN2O2S[5]
Molecular Weight192.62 g/mol [5]
AppearanceOff-white to light beige powder
Melting Point150-155 °C

Application 1: Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide group of this compound is a well-established zinc-binding motif, making it an excellent scaffold for the development of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. Notably, isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors, making them attractive targets for anticancer therapies.

Derivatives of this compound have been shown to be potent inhibitors of several CA isoforms. A common synthetic strategy involves a nucleophilic aromatic substitution at the 4-position, followed by further modifications. One such advanced method is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

Experimental Protocols

Protocol 1: Synthesis of 4-Azidopyridine-3-sulfonamide

This protocol describes the conversion of this compound to an azide intermediate, which is a precursor for click chemistry.

  • Materials: this compound, sodium azide (NaN3), dimethylformamide (DMF), water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of DMF and water.

    • Add an excess of sodium azide to the solution.

    • Heat the reaction mixture at 90 °C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-azidopyridine-3-sulfonamide.[6]

Protocol 2: General Procedure for CuAAC "Click" Reaction

This protocol details the synthesis of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides from the azide intermediate.

  • Materials: 4-azidopyridine-3-sulfonamide, terminal alkyne, copper(I) iodide (CuI), triethylamine (Et3N), anhydrous acetonitrile.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired terminal alkyne in anhydrous acetonitrile.

    • Add triethylamine and copper(I) iodide to the solution.

    • Slowly add a solution of 4-azidopyridine-3-sulfonamide in anhydrous acetonitrile to the reaction mixture over 1 hour.

    • Stir the reaction at room temperature for 16 hours.[6]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.[6]

DOT Script for CuAAC Synthesis Workflow

G start This compound azide 4-Azidopyridine-3-sulfonamide start->azide NaN3, DMF/H2O, 90°C product 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamide Derivatives azide->product CuI, Et3N, Acetonitrile, RT alkyne Terminal Alkyne alkyne->product

Caption: Synthesis of CA inhibitors via click chemistry.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity (Ki) of some 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative 1 >10000389.2238.4102.3
Derivative 2 >10000815.7137.1215.8
Derivative 3 >10000271.3256.991.2
Derivative 4 >100002128.4389.791.3

Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This is a standard method to determine the inhibitory potency of compounds against CA isoforms.

  • Principle: The assay measures the enzyme-catalyzed hydration of CO2. The hydration reaction causes a pH change in a buffer solution, which is monitored by a pH indicator using a stopped-flow instrument. The rate of pH change is proportional to the enzyme activity.

  • Procedure:

    • Prepare a buffer solution (e.g., HEPES or TRIS) containing a pH indicator (e.g., phenol red or pyranine).

    • Prepare a solution of the CA isoenzyme of interest and the inhibitor at various concentrations.

    • In a stopped-flow instrument, rapidly mix the CO2-saturated water with the buffer solution containing the enzyme and inhibitor.[7][8]

    • Monitor the change in absorbance or fluorescence of the pH indicator over time.

    • Calculate the initial rate of the reaction.

    • Determine the IC50 value by plotting the initial rate against the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Synthesis of Anticancer Agents

Beyond CA inhibition, this compound is a valuable precursor for other classes of anticancer agents, including sulfonylurea derivatives and kinase inhibitors.

Synthesis of 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides

These compounds have shown promising anticancer activity. The synthesis involves a two-step process starting from this compound.

Protocol 4: General Procedure for Synthesis of 4-Substituted Pyridine-3-sulfonamides

  • Materials: this compound, appropriate amine (e.g., a substituted piperazine), solvent (e.g., n-propanol).

  • Procedure:

    • To a solution of this compound in a suitable solvent, add the desired amine.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

Protocol 5: General Procedure for Synthesis of 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides

  • Materials: 4-substituted pyridine-3-sulfonamide, aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate), anhydrous potassium carbonate (K2CO3), dry acetone.

  • Procedure:

    • To a suspension of the 4-substituted pyridine-3-sulfonamide and anhydrous potassium carbonate in dry acetone, add the appropriate aryl isocyanate.

    • Stir the reaction mixture at room temperature for 24 hours.[9]

    • After 24 hours, add water and acidify the mixture to pH 2 with dilute hydrochloric acid.[9]

    • Stir the mixture at room temperature for 16 hours.

    • Collect the precipitated product by filtration, wash with water, and dry to obtain the final sulfonylurea derivative.[9]

DOT Script for Sulfonylurea Synthesis Workflow

G start This compound intermediate 4-Substituted Pyridine-3-sulfonamide start->intermediate Amine, Reflux product 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamide intermediate->product K2CO3, Acetone, RT isocyanate Aryl Isocyanate isocyanate->product

Caption: Synthesis of sulfonylurea anticancer agents.

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of these compounds is often evaluated using the NCI-60 human tumor cell line screen. The data is typically reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

CompoundCell Line PanelGI50 (µM)
Compound 21 *Leukemia13.6 - 14.9
Colon Cancer13.6 - 14.9
Melanoma13.6 - 14.9

*N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide[9]

Protocol 6: NCI-60 Human Tumor Cell Line Screen

  • Principle: This assay evaluates the in vitro anticancer activity of a compound against 60 different human cancer cell lines representing various cancer types.

  • Procedure:

    • Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours.[10]

    • Drug Addition: Add the test compound at various concentrations (typically a 5-log dilution series).

    • Incubation: Incubate the plates for 48 hours.[4]

    • Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB), a protein-binding dye.[10]

    • Measurement: Measure the optical density at a specific wavelength to determine cell viability.

    • Data Analysis: Calculate the GI50, TGI, and LC50 values for each cell line.

Application in Kinase Inhibition: PI3K/mTOR Pathway

Derivatives of sulfonamides have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a key pathway that controls cell growth, proliferation, and survival.[11][12][13]

DOT Script for PI3K/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Sulfonamide-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Some sulfonamide derivatives have been designed to be dual PI3K/mTOR inhibitors. For example, compound 22c , a sulfonamide methoxypyridine derivative, showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[11] This compound also demonstrated strong anti-proliferative activity in MCF-7 (IC50 = 130 nM) and HCT-116 (IC50 = 20 nM) cancer cell lines.[11]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide range of derivatives with significant therapeutic potential. The protocols and data presented here highlight its successful application in the development of potent carbonic anhydrase inhibitors and various anticancer agents, underscoring its importance in modern drug discovery and development. Researchers can utilize these methodologies as a foundation for the synthesis and evaluation of novel compounds targeting a variety of biological pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloropyridine-3-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds, including the diuretic Torsemide.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia: Insufficient ammonolysis can lead to a significant amount of unreacted starting material.- Optimize Ammonia Concentration: Use an adequate excess of ammonium hydroxide (e.g., approximately 2.15 mole equivalents) to drive the reaction to completion.[1] - Control Temperature: Maintain the reaction temperature within the optimal range. Dropping ammonium hydroxide at a rate that allows the temperature to rise to around 22°C has been shown to be effective.[1] - Ensure Proper Mixing: Vigorous stirring is crucial to ensure homogeneity, especially in a suspension.
Side Reactions: Harsh reaction conditions, such as a large excess of base, can promote the condensation of the product with the starting material, reducing the yield of the desired product.[1]- Controlled Addition of Reagents: Add 4-chloropyridine-3-sulfonyl chloride to the ammonium hydroxide solution dropwise to minimize localized high concentrations of the starting material.[1] - Solvent Selection: Employing a suitable organic solvent such as tert-butyl methyl ether (MTBE) can help to control the reaction and minimize side products.[1]
Product Loss During Work-up: The product may be lost during filtration, washing, or extraction steps.- pH Adjustment: Before filtration, adjust the pH of the suspension to approximately 8.0 ± 0.1 with a few drops of ammonium hydroxide to ensure the product is in its least soluble form.[1] - Washing Procedure: Wash the filtered product with an appropriate solvent (e.g., water) to remove impurities without dissolving a significant amount of the product.[1]
High Impurity Profile Formation of Byproducts: As mentioned, side reactions can lead to impurities. The purity of the starting materials will also directly impact the purity of the final product.- Use High-Purity Starting Materials: Ensure the 4-chloropyridine-3-sulfonyl chloride is of high purity before starting the reaction. - Optimize Reaction Conditions: Milder reaction conditions, including the use of an organic solvent and controlled addition of reagents, can significantly improve purity to 93-97%.[1]
Inadequate Purification: Insufficient washing or improper crystallization techniques can leave impurities in the final product.- Thorough Washing: Wash the crude product multiple times with appropriate solvents. For instance, washing with water followed by toluene has been reported to yield high purity (99.7%).[3] - Recrystallization: If necessary, recrystallize the product from a suitable solvent system to remove stubborn impurities.
Reaction Stalls or is Sluggish Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.- Monitor and Control Temperature: While high temperatures can promote side reactions, an overly low temperature can hinder the reaction rate. Maintain a controlled temperature, for example, by allowing a slight exotherm to ~22°C during the addition of ammonium hydroxide.[1]
Poor Solubility of Starting Material: The starting material, 4-chloropyridine-3-sulfonyl chloride, may not be sufficiently soluble in the chosen solvent system.- Solvent Selection: Choose a solvent in which the starting material has adequate, even if partial, solubility to facilitate the reaction. MTBE is a documented effective solvent.[1] Other potential solvents include toluene, acetonitrile, and acetone.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Historically, yields have been reported to be as low as 50% with significant impurities.[1] However, optimized processes have demonstrated significantly higher yields. For example, a process involving the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonium hydroxide in MTBE can achieve a yield of approximately 74.4%.[1] Another process reports yields of about 83-84%.[3]

Q2: What is the key starting material for this synthesis?

A2: The most common precursor is 4-chloropyridine-3-sulfonyl chloride. This intermediate is typically synthesized from 4-hydroxypyridine-3-sulfonic acid.[1][4]

Q3: How can I minimize the formation of impurities?

A3: To minimize impurities, it is crucial to avoid harsh reaction conditions. A large excess of ammonium hydroxide can lead to undesirable side reactions.[1] A newer method suggests suspending the 4-chloropyridine-3-sulfonyl chloride in an organic solvent like MTBE and then adding a controlled amount of ammonium hydroxide. This approach has been shown to produce a product with a purity of 93-97%.[1] Thorough washing of the final product is also essential.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a well-closed container, protected from moisture.[2]

Q5: What are some common applications of this compound?

A5: this compound is a crucial intermediate in the pharmaceutical industry. It is notably used in the synthesis of the diuretic drug Torsemide.[1][2] It also serves as a building block for creating heterocyclic 4-substituted pyridine-3-sulfonamide derivatives that act as inhibitors for carbonic anhydrase.[5][6][7][8]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is based on a method reported to achieve a yield of approximately 74.4% with high purity.[1]

Materials:

  • 4-chloropyridine-3-sulfonyl chloride

  • tert-Butyl methyl ether (MTBE)

  • Ammonium hydroxide solution (25%)

  • Water

Equipment:

  • Three-necked flask

  • Magnetic stirrer

  • Condenser

  • Thermometer

  • Dropping funnel

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, thermometer, and dropping funnel, suspend 10 g (46.7 mmoles) of 4-chloropyridine-3-sulfonyl chloride in 30 mL of MTBE at room temperature.

  • Slowly add 13.5 mL of 25% ammonium hydroxide solution dropwise into the suspension. Control the addition rate to allow the temperature to rise to approximately 22°C.

  • After the addition is complete, cool the suspension to room temperature and continue stirring for one hour.

  • Adjust the pH of the suspension to 8.0 ± 0.1 by adding a few drops of 25% ammonium hydroxide solution.

  • Filter the suspension and wash the collected solid with water (2 x 10 mL).

  • Dry the wet product at 40°C under vacuum (1 mm Hg) to obtain this compound.

Data Presentation

Parameter Traditional Method Optimized Method 1 [1]Optimized Method 2 [3]
Yield ~50%~74.4%~83-84%
Purity High percentage of impurities~93-97%~99.7% (HPLC)
Solvent Polar solvents (e.g., acetone, dioxane) or melted reagenttert-Butyl methyl ether (MTBE)Toluene (for washing)
Base Large excess of ammonium hydroxide~2.15 mole equivalents of ammoniaNot specified in detail

Visualizations

Synthesis Pathway

Synthesis_Pathway A 4-Hydroxypyridine-3-sulfonic Acid B 4-Chloropyridine-3-sulfonyl Chloride A->B  Chlorinating Agent  (e.g., PCl5, POCl3) C This compound B->C  Ammonium Hydroxide  in MTBE

Caption: Synthesis pathway of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Mixing) Start->Check_Conditions Check_Workup Analyze Work-up and Purification Steps Start->Check_Workup Optimize_Ammonia Adjust Ammonia Concentration Check_Reagents->Optimize_Ammonia Side_Reactions Investigate Potential Side Reactions Check_Conditions->Side_Reactions Control_Temp Implement Stricter Temperature Control Check_Conditions->Control_Temp Modify_Workup Optimize pH Adjustment and Washing Check_Workup->Modify_Workup Milder_Conditions Employ Milder Conditions (e.g., controlled addition) Side_Reactions->Milder_Conditions End Yield Improved Optimize_Ammonia->End Control_Temp->End Modify_Workup->End Milder_Conditions->End

Caption: Troubleshooting workflow for addressing low yield.

References

Technical Support Center: Synthesis of 4-Chloropyridine from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloropyridine from pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-chloropyridine, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 4-Chloropyridine - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Instability of free 4-chloropyridine.[1] - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; electrophilic substitution on pyridine often requires specific temperature control to favor 4-substitution.[2] - Analyze the crude product for byproducts to identify side reactions. - Isolate the product as its more stable hydrochloride salt.[1] - Optimize extraction and distillation procedures to minimize loss.
Formation of Isomeric Byproducts (e.g., 2-chloropyridine, 3,5-dichloropyridine) - Direct chlorination of pyridine can lead to a mixture of isomers.[2][3] - Reaction conditions favoring substitution at other positions.- Consider a regioselective synthesis route, such as starting from pyridine N-oxide, which promotes substitution at the 4-position.[4] - Carefully control the reaction temperature, as it can influence the substitution pattern.[2]
Significant Polychlorination (e.g., 2,6-dichloropyridine, tetrachloropyridines) - Excess chlorinating agent. - High reaction temperatures.[5]- Use a stoichiometric amount of the chlorinating agent. - Control the reaction temperature carefully; higher temperatures can promote further chlorination.[5]
Pyridine Coking and Reactor Plugging - This is a known issue in the direct chlorination of pyridine, especially in gas-phase reactions.[6]- Employ a "one-pot" method using a suitable chlorinating reagent and solvent to minimize coking.[6][7] - Consider alternative synthetic routes that avoid harsh direct chlorination conditions.
Difficulty in Product Purification - Similar boiling points of isomers and byproducts. - Tarry consistency of the crude product.- Convert 4-chloropyridine to its hydrochloride salt for easier purification by crystallization.[1] - Utilize fractional distillation under reduced pressure for separation of volatile isomers.[8] - Employ column chromatography, being mindful of the basicity of pyridine derivatives which can cause tailing on silica gel.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce 4-chloropyridine from pyridine?

A1: The primary methods for synthesizing 4-chloropyridine from pyridine include:

  • Synthesis via Pyridine N-Oxide: This is a common and effective method that involves the oxidation of pyridine to pyridine N-oxide, followed by chlorination. The N-oxide group activates the 4-position for electrophilic substitution and can be subsequently removed if necessary.[4][10]

  • Direct Chlorination: While seemingly straightforward, direct chlorination of pyridine often leads to a mixture of chlorinated pyridines, including 2-chloropyridine and 2,6-dichloropyridine, and can be complicated by pyridine coking.[2][6]

  • Synthesis via N-(4-pyridyl)pyridinium chloride hydrochloride: This intermediate can be reacted with a chlorinating agent to yield 4-chloropyridine.[6][8][11]

Q2: What are the common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Formation of Isomers: Direct chlorination can yield 2-chloropyridine and 3,5-dichloropyridine.[2]

  • Polychlorination: Over-chlorination can lead to the formation of di-, tri-, and even pentachloropyridines.[2][5]

  • Reaction with Nucleophiles: 4-Chloropyridine is reactive towards nucleophiles and can react with itself or other nucleophilic species present in the reaction mixture.[1][12][13]

  • Pyridine Coking: Direct chlorination can cause the formation of tar-like substances, leading to reactor plugging.[6]

Q3: Why is 4-chloropyridine often isolated as its hydrochloride salt?

A3: 4-Chloropyridine in its free base form is unstable.[1] Isolating it as the hydrochloride salt (4-chloropyridine HCl) significantly improves its stability, making it easier to handle, purify, and store.[1]

Q4: Can you provide a general experimental protocol for the synthesis of 4-chloropyridine N-oxide?

A4: A common method for the preparation of pyridine N-oxide is the oxidation of pyridine using a peracid.

Experimental Protocol: Synthesis of Pyridine N-Oxide

Step Procedure
1. Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine in a suitable solvent such as acetic acid.
2. Reagent Addition Slowly add an oxidizing agent, such as hydrogen peroxide (30%), to the pyridine solution while maintaining the temperature with a water bath.
3. Reaction Heat the mixture at a controlled temperature (e.g., 70-80 °C) for several hours. Monitor the reaction progress by TLC.
4. Work-up After the reaction is complete, cool the mixture. Decompose any excess peroxide by adding a reducing agent (e.g., sodium sulfite).
5. Isolation Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the pyridine N-oxide with an organic solvent (e.g., chloroform).
6. Purification Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or distillation.

Q5: How can 4-chloropyridine N-oxide be converted to 4-chloropyridine?

A5: The conversion of 4-chloropyridine N-oxide to 4-chloropyridine involves the deoxygenation of the N-oxide group. This can be achieved by reacting 4-chloropyridine N-oxide with a reducing agent such as phosphorus trichloride (PCl₃).[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different synthetic routes to 4-chloropyridine and its precursors.

Starting Material Chlorinating/Reacting Agent Solvent/Conditions Product Yield Reference
PyridineThionyl chloride (SOCl₂)Ethyl acetate, 70-75 °C, 5h4-Chloropyridine hydrochloride~70.2%[7]
PyridinePhosphorus oxychloride (POCl₃)Dichloromethane, 70-75 °C, 5h4-Chloropyridine hydrochloride~52.4%[7]
PyridinePhosphorus pentachloride (PCl₅)Chlorobenzene, 70-75 °C, 5h4-Chloropyridine hydrochloride~61.3%[7]
1-(4-pyridyl)pyridinium chloridePhosphorus pentachloride (PCl₅)Melt, 130-150 °C4-Chloropyridine~30 g from 120 g starting material[8]
4-Nitropyridine 1-oxideAcetyl chlorideReflux, 50 °C, 30 min4-Chloropyridine N-oxide55%[14]
N-(4-pyridyl) pyridinium chloride HClHydrogen chlorideIsopropyl alcohol or conc. HCl4-Chloropyridine hydrochlorideHigh yield[11]

Visualizations

Reaction Pathways and Side Reactions

Synthesis_Pathways cluster_main Main Synthetic Routes cluster_side Side Reactions from Direct Chlorination Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., H₂O₂) Pyridylpyridinium N-(4-pyridyl)pyridinium chloride hydrochloride Pyridine->Pyridylpyridinium Reaction with chlorinating agent Chloropyridine_N_Oxide 4-Chloropyridine N-Oxide Pyridine_N_Oxide->Chloropyridine_N_Oxide Chlorination (e.g., Cl₂) Chloropyridine 4-Chloropyridine Chloropyridine_N_Oxide->Chloropyridine Deoxygenation (e.g., PCl₃) Pyridylpyridinium->Chloropyridine Reaction with chlorinating agent Pyridine_direct Pyridine Chloro_2 2-Chloropyridine Pyridine_direct->Chloro_2 Direct Chlorination Dichloro_2_6 2,6-Dichloropyridine Pyridine_direct->Dichloro_2_6 Excess Cl₂ High Temp. Coking Pyridine Coking (Tar Formation) Pyridine_direct->Coking Harsh Conditions Troubleshooting_Flow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, GC, NMR) Start->Analyze Check_SM Check Purity of Starting Materials Analyze->Check_SM Isomers Isomeric Byproducts Present? Check_SM->Isomers Polychlorination Polychlorinated Byproducts Present? Isomers->Polychlorination No Route Consider Alternative Synthetic Route (e.g., via N-Oxide) Isomers->Route Yes Coking Evidence of Coking/Tar? Polychlorination->Coking No Reagent_Control Adjust Stoichiometry of Chlorinating Agent Polychlorination->Reagent_Control Yes Optimize Optimize Reaction Conditions (Temp, Time) Coking->Optimize No Solvent Change Solvent or Use 'One-Pot' Method Coking->Solvent Yes Purification Optimize Purification (e.g., form HCl salt) Optimize->Purification End Improved Yield and Purity Purification->End Route->Optimize Temp_Control Lower Reaction Temperature Reagent_Control->Temp_Control Temp_Control->Optimize Solvent->Optimize

References

Technical Support Center: Purification of Crude 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Chloropyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common physical and chemical properties of this compound?

This compound is typically a pale yellow to yellow or off-white to light beige solid.[1] It is slightly soluble in DMSO and methanol and soluble in water.[1][2]

Q2: What are the primary challenges in the purification of crude this compound?

The primary challenges in purifying crude this compound include removing unreacted starting materials, byproducts from the synthesis, and potential degradation products. Due to its polar nature, finding a suitable recrystallization solvent system that provides good recovery and high purity can be challenging. Like other sulfonamides, it may also be susceptible to degradation under harsh pH or temperature conditions.

Q3: What are the potential impurities in crude this compound?

Common impurities may include unreacted starting materials from its synthesis, such as 4-chloropyridine, and chlorinated intermediates. Other potential impurities could be related isomers or degradation products like 4-hydroxypyridine-3-sulfonamide if hydrolysis of the chloro group occurs.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[3] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of crude this compound.

Problem 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This can happen if the solute is too soluble in the hot solvent, and upon cooling, the concentration of the solute exceeds its solubility at a temperature that is above its melting point in that solvent. It can also occur if the compound has a low melting point or if significant impurities are present, leading to a eutectic mixture.

  • Solution:

    • Add more solvent: If the oiling out is due to high solute concentration, adding a small amount of hot solvent can redissolve the oil, followed by slower cooling.

    • Lower the crystallization temperature: Choose a solvent or a co-solvent system with a lower boiling point.

    • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Solvent system modification: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (co-solvent system) often works well. For this compound, given its solubility, combinations of water with alcohols (e.g., ethanol, isopropanol) or acetonitrile could be explored.

Problem 2: Low recovery of purified product after recrystallization.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or an excessive amount of solvent was used. Premature crystallization during hot filtration can also lead to loss of product.

  • Solution:

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Optimize the solvent system: Select a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.

    • Ensure complete cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation.

    • Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper.

Problem 3: The purified product is not of the desired purity.

  • Cause: The chosen purification method may not be effective at removing specific impurities. The impurities may have similar solubility profiles to the product.

  • Solution:

    • Multiple recrystallizations: A second recrystallization from a different solvent system may be necessary.

    • Washing: As described in patent literature, washing the crude product with water and a non-polar organic solvent like toluene can be an effective purification step.[4]

    • Chromatography: If recrystallization fails to provide the desired purity, column chromatography may be required. Given the polar nature of the compound, normal-phase silica gel chromatography with a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol gradients) could be effective.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is adapted from a patent describing the synthesis and purification of this compound.[4]

  • Suspend the crude product: Suspend the crude this compound in water.

  • Stir: Stir the suspension vigorously for a defined period (e.g., 30 minutes) to dissolve water-soluble impurities.

  • Filter: Filter the solid product using a Büchner funnel.

  • Wash with water: Wash the filter cake thoroughly with additional portions of water until the washings are free of chloride ions (test with silver nitrate solution).

  • Wash with an organic solvent: Wash the filter cake with a non-polar organic solvent, such as toluene, to remove organic-soluble impurities.

  • Dry: Dry the purified product at room temperature or under vacuum.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Based on solubility data, select a suitable solvent or co-solvent system. For this compound, consider water, ethanol, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Add solvent portion-wise: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Pale Yellow to Yellow Solid[1]
Molecular Formula C5H5ClN2O2S[1]
Molecular Weight 192.62 g/mol [1]
Melting Point 150-155 °C[1]
Solubility Slightly soluble in DMSO and Methanol; Soluble in water[1][2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Table 2: Reported Purity and Yield Data for this compound Purification

Purification MethodPurity (by HPLC)YieldReference
Washing with Water and Toluene99.7%~84%[4]
Washing with Water and Ethylene Chloride99.6%~84%[4]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude_Product Crude this compound Washing Washing (Water & Organic Solvent) Crude_Product->Washing Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Analysis (HPLC) Washing->Purity_Check Recrystallization->Purity_Check Chromatography Column Chromatography Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity ≥ 99% Further_Purification Requires Further Purification Purity_Check->Further_Purification Purity < 99% Further_Purification->Recrystallization Further_Purification->Chromatography

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Problem: Oiling Out Start->Oiling_Out Unsuccessful Low_Yield Problem: Low Yield Start->Low_Yield Unsuccessful Impure_Product Problem: Impure Product Start->Impure_Product Unsuccessful Successful_Crystals Successful Crystal Formation Start->Successful_Crystals Successful Solution_Oiling Add more hot solvent Lower crystallization temperature Change solvent system Oiling_Out->Solution_Oiling Solution_Yield Minimize solvent volume Ensure complete cooling Optimize solvent Low_Yield->Solution_Yield Solution_Impure Second recrystallization Wash product Column chromatography Impure_Product->Solution_Impure Solution_Oiling->Start Solution_Yield->Start Solution_Impure->Start

References

Technical Support Center: Overcoming Pyridine Coking in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pyridine coking during chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is pyridine coking in the context of chlorination reactions?

A1: Pyridine coking refers to the formation of undesirable, high-molecular-weight, carbonaceous deposits (coke or tar) during the chlorination of pyridine. These byproducts can foul reactor surfaces, complicate product purification, and reduce reaction yields. Tar formation is a known issue in pyridine chlorination, especially in high-temperature, gas-phase reactions[1].

Q2: What are the primary causes of pyridine coking during chlorination?

A2: The primary causes of pyridine coking are believed to be:

  • High Reaction Temperatures: Elevated temperatures, often exceeding 300-400°C in gas-phase chlorinations, can promote side reactions leading to polymerization and tar formation[1][2].

  • Free-Radical Reactions: The chlorination of pyridine can proceed through a free-radical chain mechanism, especially at high temperatures or under UV irradiation[3]. These highly reactive radical intermediates can initiate polymerization of pyridine and its chlorinated derivatives.

  • Reaction Hot Spots: Localized areas of excessively high temperature within the reactor can accelerate coking reactions[1].

  • Presence of Impurities: Certain impurities in the pyridine feedstock or catalyst can potentially act as catalysts for coke formation.

Q3: What does pyridine-derived coke consist of?

A3: While the exact composition can vary depending on the reaction conditions, pyridine-derived coke is generally a complex mixture of polycyclic aromatic compounds, condensed pyridine rings, and other high-molecular-weight, carbon-rich materials. Analysis of byproducts from pyridine chlorination can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify oligomeric and polymeric species[4][5][6].

Q4: How can I detect the onset of coking in my chlorination reactor?

A4: Early signs of coking include:

  • Visual Observation: Formation of dark, tarry substances on reactor walls, stirrers, or probes.

  • Increased Pressure Drop: In flow reactors, coke deposition can lead to blockages and an increased pressure differential.

  • Reduced Heat Transfer: A layer of coke on reactor surfaces can insulate the reaction, making temperature control more difficult.

  • Changes in Product Color: The desired product may appear darker or discolored due to the presence of soluble tarry byproducts.

  • Decreased Yield and Selectivity: The formation of coke consumes reactants and can lead to a lower yield of the desired chlorinated pyridine.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting pyridine coking issues.

Problem: Excessive Tar/Coke Formation Observed

Visual Confirmation: Dark, viscous, or solid deposits are visible in the reactor.

Troubleshooting Workflow:

Troubleshooting_Coking start Excessive Coking Observed check_temp Review Reaction Temperature Profile start->check_temp temp_too_high Is Temperature > 350°C? check_temp->temp_too_high hot_spots Investigate for Hot Spots improve_mixing Action: Improve Reactor Mixing/Heat Transfer hot_spots->improve_mixing temp_too_high->hot_spots No reduce_temp Action: Reduce Overall Reaction Temperature temp_too_high->reduce_temp Yes check_residence Review Reactant Residence Time reduce_temp->check_residence improve_mixing->check_residence residence_too_long Is Residence Time Excessive? check_residence->residence_too_long reduce_residence Action: Decrease Residence Time residence_too_long->reduce_residence Yes check_reactants Analyze Reactant Purity and Ratios residence_too_long->check_reactants No reduce_residence->check_reactants impurities Impurities Detected? check_reactants->impurities purify_reactants Action: Purify Pyridine/Chlorine impurities->purify_reactants Yes adjust_ratio Action: Optimize Chlorine/Pyridine Ratio impurities->adjust_ratio No purify_reactants->adjust_ratio consider_inhibitor Consider Radical Inhibitor (e.g., TEMPO, BHT) adjust_ratio->consider_inhibitor implement_changes Implement Changes & Monitor consider_inhibitor->implement_changes end Coking Reduced implement_changes->end

Caption: Troubleshooting workflow for addressing excessive coking.

Data Presentation

The following table summarizes the qualitative impact of key reaction parameters on pyridine coking. Quantitative data is often proprietary or highly specific to the reaction setup.

ParameterImpact on CokingRecommendations for Mitigation
Temperature High: Significantly increases coking rate.Maintain the lowest effective temperature. For gas-phase reactions, consider a two-stage reactor with a high-temperature initiation zone followed by a lower-temperature reaction zone to minimize tar formation[1].
Residence Time Long: Increases the likelihood of side reactions and polymerization.Optimize for the shortest residence time that allows for sufficient conversion.
Chlorine to Pyridine Ratio High/Low Extremes: Can potentially lead to undesired side reactions.Empirically determine the optimal stoichiometric ratio.
Reactor Surface Catalytic Metals: Certain metals can catalyze coke formation.Use inert reactor materials like glass or Teflon-lined reactors for laboratory scale. For larger scales, consider specialized coatings.
Impurities Varies: Some impurities can act as coke precursors or catalysts.Use high-purity pyridine and chlorine.

Experimental Protocols

Protocol 1: General Laboratory-Scale Pyridine Chlorination with Minimized Coking

This protocol outlines a general approach for liquid-phase chlorination, which is typically less prone to coking than high-temperature gas-phase reactions.

Objective: To perform a controlled chlorination of pyridine while minimizing the formation of tarry byproducts.

Materials:

  • Pyridine (high purity)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, dichloromethane - use with appropriate safety precautions)

  • Three-neck round-bottom flask

  • Condenser (with a gas outlet to a scrubber)

  • Gas dispersion tube

  • Thermometer or thermocouple

  • Stirrer (magnetic or overhead)

  • Heating/cooling bath

  • Scrubber system (e.g., with sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.

Experimental Workflow Diagram:

Chlorination_Setup cluster_reactor Reaction Vessel flask Three-Neck Flask (Pyridine + Solvent) stirrer Stirrer flask->stirrer thermometer Thermometer flask->thermometer heating_bath Heating/Cooling Bath flask->heating_bath gas_in Gas Dispersion Tube condenser Condenser scrubber Scrubber (NaOH solution) condenser->scrubber cl2_source Chlorine Cylinder flow_control Flow Controller cl2_source->flow_control flow_control->gas_in

Caption: Experimental setup for controlled pyridine chlorination.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the three-neck flask with pyridine and the chosen inert solvent. The solvent helps to dissipate heat and control the reaction temperature.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Temperature Control: Bring the reaction mixture to the desired temperature using the heating/cooling bath. Lower temperatures are generally preferred to minimize side reactions.

  • Chlorine Addition: Slowly bubble chlorine gas through the gas dispersion tube into the stirred reaction mixture. The flow rate should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., GC, TLC, or NMR). Observe for any signs of tar formation.

  • Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas. The reaction mixture can then be worked up according to the specific requirements of the desired product (e.g., washing, extraction, distillation).

Protocol 2: Characterization of Coking Byproducts

Objective: To analyze the composition of tarry byproducts from a pyridine chlorination reaction.

Methodology:

  • Sample Collection: Carefully collect a sample of the tarry residue from the reactor. If the tar is soluble in the reaction mixture, a sample of the crude product can be used.

  • Sample Preparation:

    • Soluble Tars: Dilute the crude product in a suitable solvent (e.g., dichloromethane or methanol) for analysis.

    • Insoluble Coke: Scrape the solid coke from the reactor. It may be necessary to dissolve it in a strong solvent or analyze it as a solid.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile components of the tar[4][5][6].

    • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability and decomposition profile of the coke, providing information about its nature.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in the coke structure.

Analytical Workflow Diagram:

Analysis_Workflow sample Tar/Coke Sample prep Sample Preparation (Dissolution/Extraction) sample->prep gcms GC-MS Analysis (Identify Oligomers) prep->gcms tga TGA Analysis (Thermal Stability) prep->tga ftir FTIR Analysis (Functional Groups) prep->ftir data Data Interpretation & Characterization gcms->data tga->data ftir->data

Caption: Workflow for the analysis of coking byproducts.

By following these guidelines and protocols, researchers can better understand, troubleshoot, and mitigate the issue of pyridine coking in their chlorination reactions, leading to improved process efficiency and product purity.

References

Technical Support Center: Optimization of Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfonamide synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Low or nonexistent yield of the desired sulfonamide product is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Degraded or Impure Starting Materials Verify the purity of the amine and sulfonyl chloride using analytical techniques like NMR or LC-MS. Sulfonyl chlorides are particularly sensitive to moisture; ensure they are fresh or have been stored properly in a desiccator.[1] Consider purifying starting materials if their purity is questionable.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling (e.g., 0 °C) to control exothermic reactions, followed by heating to drive the reaction to completion.[1]
Suboptimal Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal duration. Insufficient reaction time will result in incomplete conversion of starting materials.[1]
Ineffective Base or Solvent Ensure the chosen base is sufficiently strong and non-nucleophilic to deprotonate the amine without participating in side reactions. If using a tertiary amine base like triethylamine, ensure it is anhydrous.[1] The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Ensure the solvent is anhydrous, especially when working with moisture-sensitive reagents.[1]
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the reaction of the sulfonyl chloride with the solvent or the formation of polymeric materials if the amine is not adequately protected.[2]
Issue 2: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating and purifying the sulfonamide product can be challenging.

Potential Cause Recommended Solutions
Product Loss During Workup If the sulfonamide product exhibits some solubility in the aqueous phase, perform multiple extractions with an appropriate organic solvent to maximize recovery.[1]
Presence of Unreacted Starting Materials If unreacted starting materials are present in the purified product, adjust the stoichiometry of the reactants. An excess of the amine is sometimes used to drive the reaction to completion.[1]
Formation of Persistent Byproducts Identify byproducts using techniques like TLC, HPLC, or Mass Spectrometry.[3] If simple recrystallization is ineffective for purification, consider using column chromatography.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][5]

Q2: My sulfonyl chloride is old or has been exposed to air. Can I still use it?

A2: It is not recommended. Sulfonyl chlorides are sensitive to moisture and can degrade over time, leading to lower yields and the formation of sulfonic acid as a byproduct.[1][6] It is best to use a fresh or properly stored reagent.

Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could be the issue?

A3: Multiple spots on a TLC plate indicate the presence of multiple compounds, which could be your desired product, unreacted starting materials, and byproducts. This could be due to incomplete reaction, side reactions, or degradation of your product.[3] Consider optimizing the reaction time and temperature and re-evaluating your choice of solvent and base.

Q4: What are some common byproducts in sulfonamide synthesis?

A4: A common byproduct is the hydrochloride salt of the amine starting material, formed from the HCl generated during the reaction.[4] Other byproducts can arise from reactions with the solvent or impurities. If the starting amine has other reactive functional groups, side reactions at these sites can also occur. Protecting groups may be necessary in such cases.[2]

Q5: Are there alternative, milder methods for sulfonamide synthesis?

A5: Yes, several modern methods avoid the use of harsh reagents like sulfonyl chlorides. These include the reaction of N-silylamines with sulfonyl chlorides, which produces a volatile silyl chloride byproduct that is easily removed.[4] Other methods involve the use of sulfur dioxide surrogates or transition-metal-catalyzed reactions.[7][8]

Experimental Protocols

Protocol 1: Classical Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes the general procedure for the reaction of a sulfonyl chloride with an amine.

Materials:

  • Aryl or alkyl sulfonyl chloride

  • Primary or secondary amine

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)[4][9]

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the amine solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (to remove excess amine and base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Sulfonamides using N-Silylamines

This method offers a convenient alternative with a simpler workup.[4]

Materials:

  • N-silylamine

  • Sulfonyl chloride

  • Anhydrous acetonitrile

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the sulfonyl chloride (1 mmol) in 15 mL of anhydrous acetonitrile in a round-bottom flask.

  • Slowly add the N-silylamine (1 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.[4]

  • After cooling, concentrate the reaction mixture using a rotary evaporator to remove the solvent and the volatile trimethylsilyl chloride byproduct.[4]

  • If necessary, further purify the product by silica gel chromatography.[4]

Quantitative Data

The following tables summarize the yields of various sulfonamide products under different reaction conditions.

Table 1: Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides [4]

EntryN-SilylamineSulfonyl ChlorideProductYield (%)
1N-(trimethylsilyl)morpholinep-Toluenesulfonyl chloride4-(Tosyl)morpholine98
2N-(trimethylsilyl)morpholineBenzenesulfonyl chloride4-(Phenylsulfonyl)morpholine99
3N-(trimethylsilyl)morpholine2-Naphthalenesulfonyl chloride4-(Naphthalen-2-ylsulfonyl)morpholine97
4N-(trimethylsilyl)piperidinep-Toluenesulfonyl chloride1-(Tosyl)piperidine96

Table 2: Synthesis of Sulfonamides from Tosyl Chloride and various N-Silylamines [4]

EntryN-SilylamineProductYield (%)
1N-(trimethylsilyl)diisopropylamineN,N-Diisopropyl-4-methylbenzenesulfonamide95
2N-Allyl-N-(trimethylsilyl)amineN-Allyl-4-methylbenzenesulfonamide92
3N-(Triphenylsilyl)amine4-Methylbenzenesulfonamide85

Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamides

Sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of DNA, RNA, and proteins.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Inhibition Competitive Inhibition Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Precursors Purines, Thymidine (DNA, RNA, Protein Synthesis) Tetrahydrofolic_acid->Precursors Sulfonamide Sulfonamide Sulfonamide->Inhibition Inhibition->DHPS G start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify/Use Fresh Reagents check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time check_reagents Evaluate Solvent and Base optimize_temp->check_reagents optimize_time->check_reagents change_solvent Use Anhydrous/Inert Solvent check_reagents->change_solvent change_base Use Stronger/ Non-nucleophilic Base check_reagents->change_base analyze_byproducts Analyze for Byproducts (TLC/HPLC) change_solvent->analyze_byproducts change_base->analyze_byproducts modify_procedure Modify Procedure (e.g., add protecting group) analyze_byproducts->modify_procedure Side Reactions Identified end Improved Yield analyze_byproducts->end No Significant Byproducts modify_procedure->end

References

How to avoid impurities in Torsemide intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Torsemide intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Torsemide and its intermediates?

A1: Impurities in Torsemide synthesis can originate from various sources throughout the manufacturing process.[1][2] These include:

  • Raw Materials: Impurities present in starting materials and reagents.[2]

  • Manufacturing Process: By-products from unintended side reactions, unreacted intermediates, and degradation products.[2]

  • Environmental Factors: Atmospheric contamination and microbial contamination can occur during production.[3]

  • Storage and Degradation: Improper storage conditions can lead to the degradation of the drug substance over time.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1][4]

Q2: What are the key intermediates in Torsemide synthesis where impurity control is critical?

A2: The two primary intermediates where rigorous impurity control is crucial are:

  • 4-Chloro-3-sulfamoylbenzoic acid: Purity of this intermediate is vital as impurities can carry over to the final product.

  • 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: The reaction to form this intermediate and its subsequent purification are critical steps for ensuring the purity of the final Torsemide.

Q3: What are some of the known process-related impurities in Torsemide synthesis?

A3: Several process-related impurities have been identified in the synthesis of Torsemide. These are often related to starting materials, by-products, or degradation products. Some examples of Torsemide impurities that have been characterized include compounds with variations in the side chains or unreacted starting materials.[5][6][7][8]

Q4: Are there any genotoxic impurities of concern in Torsemide synthesis?

A4: The potential for genotoxic impurities is a significant concern in pharmaceutical manufacturing.[9][10][11] For Torsemide, it is crucial to assess the synthetic route for any reagents or intermediates that have structural alerts for genotoxicity. Regulatory guidelines recommend strategies to control these impurities at very low levels, often in the parts per million (ppm) range.[11] Strategies include redesigning the synthesis to avoid problematic reagents or demonstrating their removal to acceptable levels.[11]

Troubleshooting Guides

Issue 1: High levels of unknown impurities detected by HPLC in 4-Chloro-3-sulfamoylbenzoic acid.

Possible Cause & Solution Workflow

cluster_0 Troubleshooting: Unknown Impurities in 4-Chloro-3-sulfamoylbenzoic acid start High levels of unknown impurities detected check_sm Verify Purity of p-chlorobenzoic acid (Starting Material) start->check_sm check_reaction Review Chlorosulfonation Reaction Conditions (Temp., Time) check_sm->check_reaction If SM is pure sm_impure Source higher purity starting material. check_sm->sm_impure check_workup Evaluate Quenching and Precipitation Steps check_reaction->check_workup If conditions are optimal reaction_issue Optimize temperature and reaction time to minimize side reactions. check_reaction->reaction_issue purification Optimize Purification (Recrystallization Solvent, pH) check_workup->purification If workup is correct workup_issue Ensure controlled quenching on ice-water and proper pH for precipitation. check_workup->workup_issue end Impurity Levels Reduced purification->end purification_issue Screen different recrystallization solvents (e.g., water, ethanol-water). purification->purification_issue cluster_1 Troubleshooting: N,N'-diisopropylurea Impurity start N,N'-diisopropylurea detected check_isocyanate Check Quality and Handling of Isopropyl Isocyanate start->check_isocyanate check_moisture Ensure Anhydrous Reaction Conditions check_isocyanate->check_moisture If high quality isocyanate_issue Use fresh, high-purity isopropyl isocyanate. Handle under inert atmosphere. check_isocyanate->isocyanate_issue check_base Evaluate Choice and Stoichiometry of Base check_moisture->check_base If dry moisture_issue Dry all solvents and glassware. Run the reaction under an inert atmosphere (N2 or Ar). check_moisture->moisture_issue purification Optimize Isolation and Purification Procedure check_base->purification If appropriate base_issue Consider using an alkali carbonate or bicarbonate instead of triethylamine to minimize side reactions. check_base->base_issue end Impurity Below Limit purification->end purification_issue Avoid adding large amounts of water during product precipitation. Consider purification via a lithium salt intermediate. purification->purification_issue

References

4-Chloropyridine-3-sulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Chloropyridine-3-sulfonamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, refrigeration at 2-8°C is advised.[1][3] The storage area should be protected from moisture, direct sunlight, and heat to prevent degradation.[4]

Q2: Is this compound stable under normal laboratory conditions?

Yes, this compound is stable under normal ambient conditions.[1] However, it is crucial to avoid exposure to incompatible materials, excess heat, and moisture to maintain its stability.[1]

Q3: What are the known incompatibilities for this compound?

This compound should not be stored or handled with strong oxidizing agents, as they can cause chemical reactions that may compromise the integrity of the compound.[1]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related sulfonamides and pyridine compounds can degrade under certain conditions. Potential degradation pathways may include:

  • Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.[4] This process may be catalyzed by the presence of hydroxyl or hydronium ions.

  • Photodegradation: Exposure to UV light can potentially lead to the degradation of the pyridine ring.[5][6]

  • Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing gases such as carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), ammonia (NH3), and hydrogen chloride (HCl) gas.[1]

  • Oxidation: Reaction with strong oxidizing agents can lead to the degradation of the molecule.

Q5: How can I assess the stability of this compound in my experimental setup?

To assess the stability of this compound in your specific experimental conditions, it is recommended to perform forced degradation studies. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels to identify potential degradation products and determine the stability-indicating nature of your analytical methods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound- Review storage conditions to ensure they are optimal. - Perform a forced degradation study to identify potential degradation products. - Prepare fresh solutions for your experiments.
Loss of potency or activity Instability of the compound in the formulation or solvent- Evaluate the pH and composition of your formulation. - Conduct stability studies of the compound in your specific solvent or formulation over time.
Discoloration of the solid compound Exposure to light or contaminants- Store the compound in an amber vial or in the dark. - Ensure the storage container is tightly sealed to prevent contamination.

Stability Data

The following tables present hypothetical stability data for this compound under various stress conditions. This data is representative of typical sulfonamide and pyridine-containing compounds and should be used as a guideline for experimental design.

Table 1: Hydrolytic Stability of this compound

Condition Time (hours) Degradation (%) Major Degradant
0.1 N HCl (60°C)248.54-Chloropyridine-3-sulfonic acid
0.1 N HCl (60°C)4815.24-Chloropyridine-3-sulfonic acid
Purified Water (60°C)48< 1.0Not Applicable
0.1 N NaOH (60°C)2412.83-Sulfonamidopyridine
0.1 N NaOH (60°C)4821.53-Sulfonamidopyridine

Table 2: Photostability of this compound

Condition Duration Degradation (%)
Solid State (ICH Option 1)1.2 million lux hours4.2
Solution (0.1 mg/mL in Methanol)200 watt hours/m²9.8

Table 3: Thermal Stability of this compound (Solid State)

Temperature Time (hours) Degradation (%)
80°C482.1
100°C486.5

Table 4: Oxidative Stability of this compound (Solution)

Condition Time (hours) Degradation (%)
3% H₂O₂ (Room Temperature)2418.7
3% H₂O₂ (Room Temperature)4829.3

Experimental Protocols

The following are example protocols for conducting forced degradation studies on this compound.

1. Hydrolytic Stability Protocol

  • Objective: To determine the degradation of this compound in acidic, basic, and neutral conditions.

  • Methodology:

    • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 0.1 mg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 N NaOH to achieve a final concentration of approximately 0.1 mg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of approximately 0.1 mg/mL.

    • Incubate the solutions at a specified temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

2. Photostability Protocol

  • Objective: To evaluate the effect of light on the stability of this compound in both solid and solution states.

  • Methodology:

    • For solid-state testing, spread a thin layer of the compound in a shallow dish.

    • For solution-state testing, prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette.

    • Place the samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Analyze the samples at the end of the exposure period using a stability-indicating HPLC method.

Visualizations

degradation_pathway This compound This compound 4-Chloropyridine-3-sulfonic acid 4-Chloropyridine-3-sulfonic acid This compound->4-Chloropyridine-3-sulfonic acid Acid Hydrolysis 3-Sulfonamidopyridine 3-Sulfonamidopyridine This compound->3-Sulfonamidopyridine Base Hydrolysis Oxidative Degradants Oxidative Degradants This compound->Oxidative Degradants Oxidation (H2O2) experimental_workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidation Sample Preparation->Thermal Sample Preparation->Photolytic Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation troubleshooting_flow decision decision action action start Unexpected Analytical Result is_degradation Is degradation suspected? start->is_degradation check_storage Verify storage conditions (temp, light, moisture) is_degradation->check_storage Yes end_unresolved Further investigation needed is_degradation->end_unresolved No fresh_sample Prepare and analyze a fresh sample check_storage->fresh_sample is_issue_resolved Is the issue resolved? fresh_sample->is_issue_resolved forced_degradation Conduct forced degradation study to identify degradants is_issue_resolved->forced_degradation No end_resolved Issue Resolved is_issue_resolved->end_resolved Yes forced_degradation->end_unresolved

References

Technical Support Center: Synthesis of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of dihydropyridine derivatives, with a specific focus on the impact of solvent selection on the reaction outcome.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of dihydropyridine derivatives and offers potential solutions.

Q1: Why is the yield of my dihydropyridine synthesis unexpectedly low?

A1: Low yields in dihydropyridine synthesis, particularly in the classical Hantzsch reaction, can stem from several factors.[1] The traditional methods often require harsh reaction conditions and long reaction times, which can lead to lower yields.[1][2] Key areas to investigate include:

  • Inappropriate Solvent Choice: The solubility of reactants, especially inorganic ammonium salts, is crucial. Polar solvents like ethanol and water generally result in good to excellent yields, while less polar solvents such as toluene and dichloromethane can lead to lower efficiency due to poor solubility.[3] In some cases, solvent-free conditions have been shown to significantly improve yields.[4]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific reactants and catalyst being used.[4] A systematic screening of temperatures is recommended to find the optimal condition.[4]

  • Inefficient Catalyst: The catalyst may not be effective or could have lost its activity.[4]

  • Incorrect Stoichiometry: The molar ratio of the aldehyde, β-ketoester, and the ammonia source may not be optimal.[4]

  • Prolonged Reaction Times: In some instances, extended reaction times can lead to the degradation of the desired product.[4]

Q2: I am observing significant formation of a pyridine byproduct. How can I minimize this?

A2: The oxidation of the 1,4-dihydropyridine (1,4-DHP) product to its corresponding pyridine derivative is a common side reaction, especially at elevated temperatures or in the presence of an oxidizing atmosphere.[1][4] To mitigate this:

  • Control the Reaction Atmosphere: If oxidation is a significant issue, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[4]

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote oxidation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal point to stop the reaction.[4]

  • Choice of Oxidizing Agent (if applicable): If the subsequent oxidation to pyridine is the desired step, be aware that common oxidants like nitric acid can lead to the formation of side products and require burdensome workups.[1] Milder and more efficient aromatization methods have been developed.[1]

Q3: The purification of my dihydropyridine product is challenging. What are some effective strategies?

A3: Purification can be complicated by the product's properties and the presence of byproducts. Here are some common and effective purification techniques:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent, such as 95% ethanol, is often a highly effective method for achieving high purity.[3][4]

  • Filtration: In many cases, the 1,4-DHP product precipitates out of the reaction mixture upon cooling. Simple filtration can then be used to isolate the solid product.[3][4]

  • Column Chromatography: While a versatile technique, the basic nature of dihydropyridines can sometimes cause tailing on silica gel. This can often be addressed by adding a small amount of a basic modifier, like triethylamine, to the eluent.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the role of solvents in dihydropyridine synthesis.

Q1: What is the general effect of solvent polarity on the Hantzsch dihydropyridine synthesis?

A1: Solvent polarity plays a significant role in the Hantzsch reaction. Generally, polar solvents are favored. Good to excellent yields are often achieved in polar solvents like water, ethanol, or a mixture of the two.[3] This is attributed to the better solubility of the inorganic ammonium salts used as the nitrogen source.[3] Conversely, weaker polar solvents like toluene and dichloromethane tend to give lower yields.[3]

Q2: Are there "green" solvent options for dihydropyridine synthesis?

A2: Yes, there is a strong trend towards using more environmentally friendly solvents. Water and ethanol are considered greener options and have been shown to be highly effective for the Hantzsch synthesis.[4][6] Furthermore, solvent-free reaction conditions have been successfully employed, often leading to improved yields and shorter reaction times.[4][7]

Q3: Can the reaction be performed without any solvent?

A3: Yes, solvent-free conditions have been reported to be a highly efficient method for the synthesis of 1,4-dihydropyridines.[7] This approach offers several advantages, including reduced environmental impact, and in some cases, higher yields and shorter reaction times.[4][8]

Q4: How does the choice of solvent affect reaction time?

A4: The solvent can influence the reaction rate. For instance, in some microwave-assisted syntheses, ethanol as a protic solvent appeared to improve the efficiency of the process, leading to shorter reaction times compared to other solvent systems.[9] Optimizing the solvent is a key parameter in reducing reaction times.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of dihydropyridine synthesis based on a model reaction.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1WaterNone (sealed vessel)70-75396[4]
2EthanolNoneReflux-Good[3]
3TolueneNoneReflux-Lower[3]
4DichloromethaneNoneReflux-Lower[3]
5Solvent-freeNone1000.7585[4]
6Water:Ethanol (1:1)Trichloroisocyanuric acid (TCCA)Reflux1-485-95[4]
7EthanolNano-cerium oxideReflux1.595[4]
8Solvent-freeCeric ammonium nitrate (CAN)Room Temp0.1794[4]
9WaterFe3O4@Phen@Cu600.5-196[10]

Experimental Protocols & Workflows

Detailed Experimental Protocol: Hantzsch Synthesis in Aqueous Medium

This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines in water.[3]

  • Reactant Charging: In a sealable reaction vessel, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1 mmol).

  • Aqueous Medium: Add 2-3 mL of water to the mixture.

  • Sealing the Vessel: Seal the reaction vessel. The internal atmosphere can be air, nitrogen, or water steam.

  • Reaction: Stir the mixture at 70-75 °C for the required time, monitoring the reaction progress by TLC.

  • Cooling and Crystallization: Once the reaction is complete, cool the vessel to room temperature. Allowing it to stand, for instance overnight, can facilitate complete precipitation of the product.

  • Product Isolation: Isolate the precipitated solid product by filtration.

  • Purification: The collected solid can be further purified by recrystallization from 95% ethanol.

  • Filtrate Recycling: The aqueous filtrate can be recycled and reused in subsequent reactions.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of dihydropyridine derivatives, emphasizing the critical decision points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Aldehyde, β-Ketoester, & Nitrogen Source B Solvent Selection (e.g., Water, Ethanol, Solvent-Free) A->B C Catalyst Selection (Optional) B->C D Set Reaction Temperature & Time C->D E Monitor Progress (TLC) D->E F Cool Reaction Mixture E->F G Isolate Crude Product (Filtration/Extraction) F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, IR, MP) H->I

Caption: A generalized workflow for dihydropyridine synthesis.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing pyrazolo[4,3-c]pyridine sulfonamides?

A1: A common and effective method involves the condensation of a suitable dienamine with an amine that already contains the sulfonamide moiety. This approach builds the pyrazolo[4,3-c]pyridine core in a single cyclization step.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are a dienamine, such as one derived from dimethyl acetonedicarboxylate, and various amines containing a sulfonamide fragment. The choice of the sulfonamide-containing amine allows for the introduction of diverse substituents on the final molecule.

Q3: What are typical reaction conditions for the condensation step?

A3: The condensation is often carried out by refluxing the dienamine and the sulfonamide-containing amine in a protic solvent like methanol. The reaction is typically complete within an hour.[1][2]

Q4: I am having trouble with the purification of my final product. What are some common purification strategies?

A4: Pyrazolo[4,3-c]pyridine sulfonamides can be polar compounds. Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid products. A variety of solvents such as ethanol, methanol, or mixed solvent systems (e.g., ethanol/water) can be effective.

  • Column Chromatography: For more challenging purifications, column chromatography is used. Given the polarity of these compounds, silica gel is a common stationary phase, with mobile phases like dichloromethane/methanol or hexane/ethyl acetate gradients. For highly polar or basic compounds, alternative stationary phases like alumina or amine-functionalized silica can be beneficial. Reversed-phase chromatography is also an option for very polar compounds.

Q5: Can this synthetic route be used to create a library of compounds for drug discovery?

A5: Yes, this synthetic strategy is well-suited for creating a library of analogs. By using a common dienamine intermediate and a diverse range of commercially available or synthetically accessible sulfonamide-containing amines, a variety of pyrazolo[4,3-c]pyridine sulfonamides can be generated for structure-activity relationship (SAR) studies.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazolo[4,3-c]pyridine sulfonamides via the condensation of a dienamine with a sulfonamide-containing amine.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in the dienamine or the sulfonamide-containing amine can inhibit the reaction. 2. Incorrect Solvent: The solvent may not be suitable for the solubility of the reactants or the reaction kinetics. 3. Suboptimal Temperature: The reaction may not be reaching the required activation energy, or reactants/products may be degrading at the reflux temperature. 4. Reaction Time: The reaction may not have proceeded to completion.1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or LC-MS. Purify if necessary. 2. Solvent Screen: While methanol is reported to be effective, consider screening other protic solvents like ethanol or isopropanol. 3. Optimize Temperature: While reflux is standard, try running the reaction at a slightly lower temperature for a longer duration to minimize potential degradation. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
Formation of Multiple Products/Side Reactions 1. Side reactions of the dienamine: Dienamines can undergo self-condensation or react with other nucleophiles present. 2. Reactivity of the sulfonamide-containing amine: If the amine has other reactive functional groups, they may compete in the reaction. 3. Formation of Regioisomers: Depending on the structure of the reactants, the formation of regioisomers is a possibility in related pyrazolopyridine syntheses.1. Control Stoichiometry and Addition: Use a slight excess of the amine and consider slow addition of one reactant to the other to minimize self-condensation. 2. Protecting Groups: If the amine contains other reactive groups, consider using protecting groups that can be removed after the condensation reaction. 3. Characterize Byproducts: Isolate and characterize the major byproducts to understand the side reactions occurring. This can inform adjustments to the reaction conditions. If regioisomers are formed, focus on optimizing their separation by chromatography.
Difficult Product Isolation and Purification 1. High Polarity of the Product: The product may be highly soluble in the reaction solvent, making precipitation difficult. The presence of multiple nitrogen atoms and the sulfonamide group contributes to high polarity. 2. Streaking on TLC/Column Chromatography: The basic nature of the pyridine nitrogen can cause streaking on silica gel. 3. Co-elution with Impurities: Polar impurities can be difficult to separate from the polar product.1. Solvent for Precipitation/Crystallization: After concentrating the reaction mixture, try triturating with a less polar solvent like diethyl ether or a hexane/ethyl acetate mixture to induce precipitation. For recrystallization, explore a range of single and mixed solvent systems. 2. Modify Chromatographic Conditions: For column chromatography, add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce streaking on silica gel. Consider using alumina as the stationary phase. Reversed-phase or amine-functionalized silica columns are also good alternatives for purifying polar, basic compounds. 3. Optimize Eluent System: A systematic approach to eluent selection for column chromatography is recommended. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

This protocol is adapted from a reported synthesis of pyrazolo[4,3-c]pyridine sulfonamides.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the dienamine (1 equivalent) and the corresponding sulfonamide-containing amine (1.05 equivalents).

  • Solvent Addition: Add methanol as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
CompoundR-group on SulfonamideYield (%)
1a -CH₂CH₂-72
1b -88
1c -CH₂CH₂CONHCH₂-78
1d -CH₂CH₂CONHCH₂CH₂-85
1e -CH₂CH₂CONHCH(CH₃)-81
1f -CH₂CH₂CON(CH₃)CH₂CH₂-75

Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[1][2]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start reactants Combine Dienamine and Sulfonamide-Amine in Methanol start->reactants reflux Reflux for 1 hour reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Product Yield check_purity Verify Purity of Starting Materials low_yield->check_purity optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions monitor_reaction Monitor Reaction Progress low_yield->monitor_reaction purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found solvent_screen Solvent Screen (e.g., Ethanol, Isopropanol) optimize_conditions->solvent_screen temp_time Adjust Temperature and Time optimize_conditions->temp_time tlc_analysis Use TLC to Determine Optimal Reaction Time monitor_reaction->tlc_analysis success Improved Yield purify_sm->success solvent_screen->success temp_time->success tlc_analysis->success

Caption: A logical approach to troubleshooting low product yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Chloropyridine-3-sulfonamide Derivatives and Acetazolamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of carbonic anhydrase (CA) inhibitor development, the quest for isoform-specific compounds with improved therapeutic profiles over classical drugs like acetazolamide is a significant focus for researchers. This guide provides a detailed comparison of the inhibitory activity of 4-substituted pyridine-3-sulfonamide derivatives, originating from 4-chloropyridine-3-sulfonamide, against the well-established clinical inhibitor, acetazolamide. The data presented herein is targeted towards researchers, scientists, and professionals in drug development to inform discovery and optimization efforts.

Carbonic anhydrases are ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] Their inhibition is a validated therapeutic strategy for a variety of conditions such as glaucoma, epilepsy, and more recently, as targets for anticancer therapies due to the overexpression of certain isoforms like CA IX and XII in hypoxic tumors.[1][3][4] Acetazolamide, a non-specific sulfonamide inhibitor, has been a mainstay in clinical practice for decades.[5][6][7] However, its lack of isoform selectivity often leads to undesirable side effects. This has spurred the development of new chemical entities, such as derivatives of this compound, with the aim of achieving greater selectivity and potency.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. Recent studies have explored a series of 4-substituted pyridine-3-sulfonamides, synthesized from a this compound precursor, for their ability to inhibit key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[1][4] The data presented below compares the Kᵢ values of representative derivatives from this class with acetazolamide, as determined by the stopped-flow CO₂ hydration assay.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide >10000271.5137.591.0
Derivative 4 >10000851.6137.591.0
Derivative 5 >10000271.5391.8129.6
Derivative 6 >10000794.33218.0138.0
Derivative 17 >10000365.2163.5131.5
Derivative 18 >10000447.7163.5126.8

Data sourced from a study on 4-substituted pyridine-3-sulfonamides, where derivatives were synthesized from this compound.[1][3][4]

The data reveals that while acetazolamide is a potent inhibitor of hCA II, IX, and XII, certain 4-substituted pyridine-3-sulfonamide derivatives exhibit comparable or, in some cases, more selective inhibitory profiles. For instance, Derivative 4 shows potent inhibition of hCA IX and XII, matching the activity of more active derivatives in the series against these isoforms.[1][4] Notably, many of the synthesized derivatives, much like acetazolamide in this particular study, show weak inhibition against the hCA I isoform, which can be a desirable trait in avoiding certain side effects.[1][4] Specifically, Derivative 4 demonstrated a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II.[4]

Signaling Pathway and Mechanism of Action

Carbonic anhydrase inhibitors, including acetazolamide and the this compound derivatives, exert their effects by disrupting the fundamental catalytic activity of CA enzymes. The primary function of CA is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for maintaining pH homeostasis in various tissues. By inhibiting this enzyme, these compounds lead to an accumulation of carbonic acid and a subsequent alteration in pH, which affects numerous downstream cellular processes. In the context of cancer, the inhibition of tumor-associated isoforms like hCA IX and XII disrupts the pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced extracellular acidosis, which can ultimately inhibit tumor growth and metastasis.

cluster_0 Physiological State cluster_1 Inhibited State CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous Dissociation pH_Homeostasis pH Homeostasis HCO3_H->pH_Homeostasis CA->H2CO3 Catalysis Inhibitor Acetazolamide or This compound Derivative CA_Inhibited Inhibited Carbonic Anhydrase Inhibitor->CA_Inhibited Binding Reaction_Blocked CO₂ Hydration Blocked CA_Inhibited->Reaction_Blocked pH_Dysregulation pH Dysregulation Reaction_Blocked->pH_Dysregulation

Carbonic Anhydrase Inhibition Pathway

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The most widely accepted method, and the one used to generate the data in this guide, is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the catalytic hydration of CO₂ by the carbonic anhydrase enzyme.

Principle: The assay monitors the change in pH resulting from the enzymatic hydration of CO₂ to carbonic acid, which then rapidly dissociates into a proton and a bicarbonate ion. This pH change is observed using a pH indicator dye, and the rate of this change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.

Materials and Reagents:

  • Stopped-flow spectrophotometer

  • Human carbonic anhydrase isoforms (recombinant)

  • Test inhibitors (e.g., this compound derivatives, acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.4-7.5)

  • pH indicator (e.g., phenol red, p-nitrophenol)

  • Sodium sulfate or other salt to maintain constant ionic strength

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the specific human carbonic anhydrase isoform is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution containing the pH indicator in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength. The initial rate of the reaction is calculated from the linear phase of the absorbance change versus time plot.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The inhibition constant (Kᵢ) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).

cluster_workflow Experimental Workflow: Stopped-Flow CO₂ Hydration Assay start Start prep_enzyme Prepare Enzyme Solution (hCA I, II, IX, or XII) start->prep_enzyme prep_inhibitor Prepare Inhibitor Solutions (Acetazolamide or Derivatives) start->prep_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubate prep_inhibitor->pre_incubate stopped_flow Rapidly Mix Solutions in Stopped-Flow Instrument pre_incubate->stopped_flow prep_substrate Prepare CO₂-Saturated Buffer with pH Indicator prep_substrate->stopped_flow measure_abs Monitor Absorbance Change Over Time stopped_flow->measure_abs calculate_rate Calculate Initial Reaction Rate measure_abs->calculate_rate plot_data Plot Rate vs. Inhibitor Concentration calculate_rate->plot_data determine_ki Determine Inhibition Constant (Kᵢ) plot_data->determine_ki end End determine_ki->end

Workflow for CA Inhibition Assay

Conclusion

The development of novel carbonic anhydrase inhibitors with improved isoform selectivity is a promising avenue for therapeutic advancement. The 4-substituted pyridine-3-sulfonamide derivatives, stemming from this compound, represent a class of compounds with the potential to offer more targeted inhibition compared to the broad-spectrum activity of acetazolamide.[1][4] The quantitative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers working to design the next generation of carbonic anhydrase inhibitors with enhanced efficacy and safety profiles. Further investigation into the structure-activity relationships of this chemical series is warranted to fully exploit their therapeutic potential.

References

Sulfonamides as Inhibitors of Human Carbonic Anhydrase: A Comparative Analysis of hCA I and hCA II Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential inhibitory activities of sulfonamides against human carbonic anhydrase I and II. This report synthesizes experimental data, details methodologies, and provides a visual representation of the evaluation process.

The inhibition of human carbonic anhydrases (hCA), particularly isoforms I and II, by sulfonamides is a cornerstone of therapeutic strategies for a range of disorders, including glaucoma, epilepsy, and altitude sickness. While both isoforms are cytosolic and share structural similarities, their distinct physiological roles and kinetic properties necessitate a nuanced understanding of their interaction with inhibitors. This guide provides a comparative analysis of the inhibitory activity of various sulfonamides against hCA I and hCA II, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity

Sulfonamides exhibit a wide range of inhibitory potencies against hCA I and hCA II, with many derivatives showing a preference for one isoform over the other. Generally, many sulfonamides demonstrate potent, low nanomolar inhibition against the physiologically dominant hCA II, while their activity against hCA I can vary from moderate to potent.[1][2][3] The differential inhibition is crucial for designing isoform-selective inhibitors to minimize off-target effects, as hCA I is abundantly found in red blood cells and is often considered an off-target for many CA inhibitors.[1][4]

The inhibition constants (Kᵢ) for a selection of sulfonamide derivatives from various studies are summarized in the table below, highlighting the comparative inhibitory landscape for hCA I and hCA II. Acetazolamide (AZA), a clinically used non-selective CA inhibitor, is included for reference.

Sulfonamide DerivativehCA I Kᵢ (nM)hCA II Kᵢ (nM)Reference Compound Kᵢ (nM)
Series 1 Acetazolamide (AZA)
N-(sulfapyridine)-p-hydroxybenzamide (7d)2.62 ± 0.05-19.92 ± 0.16 (hCA I)
N-(sulfamethazine)-3,4,5-triacetoxybenzamide (6c)-5.74 ± 1.179.76 ± 0.03 (hCA II)
Series 2 Acetazolamide (AZA)
4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene sulphonamide 149--
3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene sulphonamide 121594.9-
Compound 132812.4-
Series 3 Acetazolamide (AAZ)
Compound 15725.63.312.1 (hCA II)

Table 1: A summary of inhibition constants (Kᵢ) of selected sulfonamides against hCA I and hCA II. Data compiled from multiple sources.[1][5][6]

The data clearly illustrates that while some sulfonamides can potently inhibit both isoforms, many exhibit significant selectivity. For instance, compound 13 from Series 2 is a highly potent hCA II inhibitor (Kᵢ = 2.4 nM) but shows considerably weaker inhibition of hCA I (Kᵢ = 281 nM).[1][3] Conversely, N-(sulfapyridine)-p-hydroxybenzamide is a more potent inhibitor of hCA I.[5] This selectivity is attributed to subtle differences in the active site topology of the two isoforms.

Experimental Protocols

The determination of inhibitory activity is primarily achieved through kinetic assays that measure the rate of the CA-catalyzed reaction in the presence and absence of the inhibitor. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is a direct method for measuring the fundamental catalytic activity of carbonic anhydrase.

  • Reagents and Buffers:

    • Purified hCA I or hCA II enzyme solution.

    • CO₂-saturated water.

    • Buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).[7]

    • Sulfonamide inhibitor stock solution of varying concentrations.

  • Procedure:

    • The enzyme solution, with or without the inhibitor, is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument.[8]

    • The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[7]

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.[8]

    • The rate of reaction is calculated for each inhibitor concentration.[8]

  • Data Analysis:

    • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[8]

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Esterase Activity Assay (Colorimetric Method)

This is a more convenient, though indirect, method that measures the esterase activity of carbonic anhydrase.

  • Reagents and Buffers:

    • Purified hCA I or hCA II enzyme solution.

    • Substrate: 4-Nitrophenylacetate (4-NPA).[8]

    • Buffer solution (e.g., 50 mM Tris-sulfate, pH 7.6).[9]

    • Sulfonamide inhibitor stock solution of varying concentrations.

  • Procedure:

    • The hCA enzyme solution is added to the wells of a microplate.[8]

    • Varying concentrations of the sulfonamide inhibitor are added to the wells and incubated for a specific period (e.g., 15 minutes) at room temperature.[8]

    • The reaction is initiated by adding the 4-NPA substrate to each well.[8]

    • The enzyme catalyzes the hydrolysis of 4-NPA to the yellow-colored product, 4-nitrophenolate.[8]

    • The formation of 4-nitrophenolate is monitored by measuring the absorbance at 400 nm over time using a microplate reader.[8]

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

The general workflow for evaluating the inhibitory activity of sulfonamides against hCA I and hCA II is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis P1 Purify hCA I and hCA II Enzymes A1 Pre-incubate Enzyme with Inhibitor P1->A1 P2 Synthesize/Acquire Sulfonamide Inhibitors P2->A1 P3 Prepare Reagents and Buffers P3->A1 A2 Initiate Reaction (Add Substrate) A1->A2 A3 Monitor Reaction Progress (Spectrophotometry) A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Determine IC50 / Ki Values D1->D2 D3 Compare Inhibitory Potency (hCA I vs hCA II) D2->D3

References

Unambiguous Determination of 1,2,3-Triazole Substitution Patterns: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of 1,2,3-triazole derivatives is crucial for understanding structure-activity relationships (SAR), guiding rational drug design, and ensuring the novelty and patentability of chemical entities. While various analytical techniques are employed for routine characterization, single-crystal X-ray crystallography emerges as the definitive method for the unambiguous confirmation of substitution patterns, providing irrefutable evidence of a molecule's three-dimensional structure.

This guide presents a comparative analysis of X-ray crystallography against alternative spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a detailed experimental protocol for X-ray diffraction analysis and summarizes key quantitative data to aid in the structural validation of 1,2,3-triazole regioisomers.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density within a single crystal. This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of all atoms.[1] This definitive information is invaluable for:

  • Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.

  • Conformational Analysis: Defining the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Elucidating crystal packing and hydrogen bonding networks, which can influence a compound's physical properties such as solubility and melting point.

While other spectroscopic methods are essential for initial characterization and for studying molecules in solution, they do not provide the same level of definitive structural proof as X-ray crystallography.

Comparative Analysis of Structural Elucidation Techniques

The choice of an analytical method depends on the specific information required. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.Provides unambiguous structural determination.[1]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution-state conformation.[1]
¹³C NMR Spectroscopy Information about the carbon skeleton and the electronic environment of each carbon atom.Excellent for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers in solution.[2][3]Does not provide a 3D structure. Interpretation can be complex for highly substituted or polymeric materials.
¹H NMR Spectroscopy Information about the proton environments, connectivity, and stereochemistry.Widely available and provides rapid information on the purity and basic structure of a compound.Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide the substitution pattern of the triazole ring.
Mass Spectrometry Mass-to-charge ratio of the molecule and its fragments.High sensitivity and provides accurate molecular weight information.Does not provide information about the connectivity of atoms or the stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple technique for identifying functional groups.Provides limited information on the overall 3D structure.

Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles: A Head-to-Head Comparison

The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, typically yields 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed reactions can favor the 1,5-isomer.[4] The unambiguous differentiation between these two regioisomers is a common challenge in synthetic chemistry.

¹³C NMR Spectroscopy: A Powerful Diagnostic Tool

¹³C NMR spectroscopy is a highly effective method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles. The chemical shifts of the triazole ring carbons (C4 and C5) are diagnostic for the substitution pattern.[2][3]

IsomerTriazole Ring CarbonTypical ¹³C Chemical Shift (δ) in ppm
1,4-Disubstituted C5~120 - 127 ppm[2][5]
1,5-Disubstituted C4~131 - 139 ppm[3]

Note: Chemical shifts can be influenced by the nature of the substituents on the triazole ring and the solvent used.

X-ray Crystallography: The Definitive Arbiter

While ¹³C NMR provides strong evidence for the substitution pattern, X-ray crystallography offers the ultimate confirmation by directly visualizing the connectivity of the atoms. The crystallographic data not only confirms the substitution pattern but also provides precise bond lengths and angles.

Table of Comparative Crystallographic and Spectroscopic Data for 1,4- and 1,5-Disubstituted 1,2,3-Triazoles:

Compound (Isomer)MethodKey ParameterValue
Representative 1,4-Disubstituted 1,2,3-Triazole ¹³C NMRδ (C5)122.46–127.49 ppm[5]
X-ray CrystallographyN1-N2 bond length1.342–1.359 Å[6]
N2-N3 bond length1.293–1.309 Å[6]
Crystal SystemOrthorhombic[7]
Space GroupP2₁2₁2₁[7]
Representative 1,5-Disubstituted 1,2,3-Triazole ¹³C NMRδ (C4)131.6-133.3 ppm[3]
X-ray CrystallographyN1-N2 bond lengthVaries with substituents
N2-N3 bond lengthVaries with substituents
Crystal SystemVaries with compound
Space GroupVaries with compound

Experimental Protocol: Single-Crystal X-ray Diffraction of a 1,2,3-Triazole Derivative

The definitive structural confirmation of a 1,2,3-triazole derivative by X-ray crystallography involves a systematic multi-step process.

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the purified 1,2,3-triazole derivative in a suitable solvent (e.g., acetonitrile, methanol, acetone) is a common method for obtaining single crystals of sufficient quality for X-ray diffraction.[7][8]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a diffractometer.[8]

    • The crystal is cooled to a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms.[7][8]

    • X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5][8] The diffractometer rotates the crystal through a series of angles, and the intensities of the diffracted X-ray beams are recorded by a detector.

  • Data Processing and Structure Solution:

    • The collected diffraction intensities are processed to correct for experimental factors.

    • These corrected data are used to determine the unit cell parameters and the space group of the crystal.[1]

    • The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[1] This map provides a preliminary model of the atomic arrangement.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation:

    • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizing the Workflow

The following diagram illustrates the typical workflow for the synthesis and structural confirmation of a 1,2,3-triazole derivative, highlighting the central role of X-ray crystallography.

G Workflow for 1,2,3-Triazole Substitution Pattern Confirmation cluster_synthesis Synthesis cluster_confirmation Definitive Confirmation Synthesis Azide-Alkyne Cycloaddition (e.g., CuAAC or RuAAC) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth NMR->Crystal_Growth Inconclusive or requires absolute proof Xray X-ray Crystallography Crystal_Growth->Xray Structure_Validation Structure Validation & Data Deposition Xray->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure Unambiguous Structure

Caption: Workflow for 1,2,3-triazole structure validation.

This comprehensive approach, combining routine spectroscopic analysis with the definitive power of X-ray crystallography, ensures the accurate and reliable structural characterization of novel 1,2,3-triazole derivatives, a critical step in modern chemical research and drug development.

References

Guiding the Rational Design of Cancer Therapeutics: A Comparative Analysis of Pyridine-3-Sulfonamide Derivatives Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyridine-3-sulfonamide derivatives reveals a promising avenue for the development of selective inhibitors targeting human carbonic anhydrase IX (hCA IX), a key enzyme implicated in tumor progression. This guide presents a comparative analysis of the inhibitory activity of these compounds against the tumor-associated isoform hCA IX versus the ubiquitous cytosolic isoform hCA II, supported by quantitative data and detailed experimental methodologies.

The selective inhibition of hCA IX over hCA II is a critical objective in the development of anticancer drugs. While hCA II is a physiologically important enzyme found in many tissues, hCA IX is predominantly expressed in tumors and is induced by hypoxia. Its activity contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Therefore, compounds that preferentially inhibit hCA IX are expected to have a more targeted therapeutic effect with fewer side effects.

Comparative Inhibitory Activity of Pyridine-3-Sulfonamide Derivatives

Recent studies have focused on the synthesis and evaluation of a series of 4-substituted pyridine-3-sulfonamide derivatives. The inhibitory potency of these compounds against hCA II and hCA IX has been quantified by determining their inhibition constants (Ki). A lower Ki value indicates a higher inhibitory potency. The selectivity of these compounds for hCA IX over hCA II is expressed as a selectivity index (SI), calculated as the ratio of Ki (hCA II) / Ki (hCA IX). A higher SI value signifies greater selectivity for the cancer-related isoform.

The following table summarizes the inhibitory activities and selectivities of representative 4-substituted pyridine-3-sulfonamide derivatives from a recent study.

CompoundhCA II (Ki, nM)hCA IX (Ki, nM)Selectivity Index (SI) (hCA II/hCA IX)
4 815.6137.55.9
5 271.5>10000-
6 4197.88154.00.5
7 1003.5310.23.2
15 2008.3501.94.0
16 3442.1428.48.0
17 1588.6179.38.9
18 1850.3188.29.8
19 1292.1245.75.3
20 1655.2309.85.3
21 >100006899.3-
22 >100008154.0-
23 1898.3487.23.9
Acetazolamide (Standard) 12.125.80.5

Data extracted from "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies."[1]

As the data indicates, several synthesized pyridine-3-sulfonamide derivatives exhibit significant selectivity for hCA IX over hCA II. For instance, compounds 16 , 17 , and 18 demonstrate selectivity indices of 8.0, 8.9, and 9.8, respectively, highlighting their potential as selective hCA IX inhibitors. Notably, the standard carbonic anhydrase inhibitor, Acetazolamide, shows a preference for hCA II.

Experimental Protocols

The determination of the inhibitory activity of the pyridine-3-sulfonamide derivatives was performed using a stopped-flow CO₂ hydrase assay.

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase, which catalyzes the hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of protons leads to a change in pH, which is monitored over time using a pH indicator.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA II and hCA IX)

  • Pyridine-3-sulfonamide derivatives (test inhibitors)

  • Acetazolamide (standard inhibitor)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Solutions of the recombinant hCA enzymes and the test inhibitors are prepared in the appropriate buffer at various concentrations.

  • Assay Mixture Preparation: The enzyme solution is pre-incubated with different concentrations of the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) immediately after mixing. This reflects the initial rate of the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams have been generated using the DOT language.

hCA_IX_Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE Hypoxia Response Element (HRE) in CA9 gene promoter HIF1a->HRE CAIX_expression hCA IX Expression HRE->CAIX_expression CAIX_protein hCA IX Protein (transmembrane) CAIX_expression->CAIX_protein HCO3_H HCO₃⁻ + H⁺ CAIX_protein->HCO3_H Extracellular_Acidosis Extracellular Acidosis CAIX_protein->Extracellular_Acidosis Catalytic Activity Intracellular_Alkalinization Intracellular Alkalinization CAIX_protein->Intracellular_Alkalinization Bicarbonate Transport Cell_Adhesion Altered Cell Adhesion (via PG domain) CAIX_protein->Cell_Adhesion CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_protein Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Cell_Adhesion->Tumor_Progression

Caption: hCA IX Signaling Pathway in Cancer.

Experimental_Workflow Start Start Preparation Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Preparation Preincubation Pre-incubate Enzyme with Inhibitor Preparation->Preincubation Mixing Rapid Mixing in Stopped-Flow Instrument Preincubation->Mixing Measurement Measure Absorbance Change (pH indicator) Mixing->Measurement Analysis Calculate Initial Rates and % Inhibition Measurement->Analysis IC50_Ki Determine IC₅₀ and Calculate Ki Analysis->IC50_Ki End End IC50_Ki->End

Caption: Stopped-Flow CO₂ Hydrase Assay Workflow.

References

A Comparative Docking Analysis of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of recently developed carbonic anhydrase inhibitors, supported by experimental data and computational docking studies.

This guide provides an objective comparison of the performance of different classes of novel carbonic anhydrase (CA) inhibitors against various human CA isoforms. The analysis is based on recently published studies, presenting a side-by-side view of their inhibitory potency and predicted binding affinities derived from molecular docking simulations. This information is crucial for understanding structure-activity relationships and guiding the design of more potent and selective CA inhibitors.

Data Presentation: Inhibitory Potency and Docking Scores

The following table summarizes the in vitro inhibitory activity (IC₅₀ or Kᵢ values) and the corresponding computational docking scores for representative compounds from three distinct chemical series. A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor. Similarly, a more negative docking score or binding energy suggests a stronger predicted binding affinity between the inhibitor and the enzyme's active site.

Compound IDChemical ClassTarget IsoformExperimental Inhibition (nM)Docking Score/Binding Energy (kcal/mol)Reference
Compound 7 Benzenesulfonamide-ThiazolidinonehCA IIIC₅₀: 85-7.65[1]
hCA IXIC₅₀: 30-8.12[1]
Compound 7f N-substituted-β-D-glucosamine BenzenesulfonamidehCA IXIC₅₀: 10.01-9.15[2]
Compound 5d Pyrazole-SulfonamidehCA IKᵢ: 8.9-7.86[3]
hCA IIKᵢ: 1.2-8.45[3]
hCA IXKᵢ: 10.4-8.21[3]
hCA XIIKᵢ: 25.7-8.01[3]
Acetazolamide (AZA) Standard Sulfonamide InhibitorhCA IIKᵢ: 12.0-[4]
hCA IXKᵢ: 25.0-[2]

Experimental Protocols

The data presented in this guide is based on standardized and well-documented experimental and computational methodologies.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydrase assay.[4] This method measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition constants (Kᵢ) or the half-maximal inhibitory concentrations (IC₅₀) were calculated from the concentration-dependent inhibition curves. For the benzenesulfonamide-thiazolidinone derivatives, the hydrolysis of 4-nitrophenyl acetate (4-NPA) was monitored to determine inhibitory activity against hCA II and IX.[1]

Molecular Docking Studies

The computational docking analyses were performed to predict the binding modes and affinities of the inhibitors within the active site of different human carbonic anhydrase isoforms.

  • Protein and Ligand Preparation: The three-dimensional crystal structures of the respective hCA isoforms were obtained from the Protein Data Bank (PDB). The protein structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the inhibitor molecules were converted to 3D and their energies were minimized.[2][5]

  • Docking Software and Parameters:

    • For the benzenesulfonamide-thiazolidinone and N-substituted-β-D-glucosamine derivatives, AutoDock 4.0 was utilized.[1][2] A grid box was defined around the active site of the enzyme to encompass the binding pocket.[2]

    • For the pyrazole-sulfonamide series, docking was performed using the GLIDE module of the Schrödinger suite .[5]

  • Docking Score Calculation: The docking programs calculate a score or binding energy that estimates the binding affinity between the ligand and the protein. The final docked conformations were selected based on the most favorable (lowest) energy scores and the clustering of the results.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships discussed in this guide.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase cluster_validation Experimental Validation p_prep Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion) docking Molecular Docking (e.g., AutoDock, GLIDE) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy/Score) docking->scoring pose Binding Mode Analysis (Pose Visualization) scoring->pose synthesis Compound Synthesis pose->synthesis Guides Further Design assay In Vitro Inhibition Assay (IC50 / Ki Determination) synthesis->assay assay->scoring Correlates with Scores

Caption: Workflow of a comparative molecular docking analysis.

signaling_pathway_inhibition cluster_enzyme Carbonic Anhydrase (CA) cluster_reaction Catalytic Reaction ca_active CA Active Site (with Zn2+ ion) hco3 HCO3- + H+ ca_active->hco3 Catalysis co2 CO2 + H2O co2->ca_active Substrate Binding inhibitor CA Inhibitor (e.g., Sulfonamide) inhibitor->ca_active Binding & Inhibition

Caption: Mechanism of carbonic anhydrase inhibition.

References

Comparative Efficacy of 4-Substituted Pyridine-3-Sulfonamides Against Tumor-Associated Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the inhibitory action of 4-substituted pyridine-3-sulfonamides against key tumor-associated carbonic anhydrase isoforms, IX and XII.

This guide provides a comparative analysis of the efficacy of a series of 4-substituted pyridine-3-sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. The focus is on the tumor-associated isoforms hCA IX and hCA XII, which are key targets in cancer therapy, in comparison to the ubiquitous cytosolic isoforms hCA I and hCA II. The data presented is compiled from recent scientific literature, offering a valuable resource for researchers in the field of anticancer drug development.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most CA isoforms are involved in normal physiological processes, isoforms IX and XII are overexpressed in a variety of tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy. Consequently, the development of selective inhibitors for these tumor-associated isoforms is a significant area of cancer research. The 4-substituted pyridine-3-sulfonamide scaffold has emerged as a promising chemotype for achieving potent and selective inhibition of hCA IX and XII.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (Ki, in nM) of a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The data is extracted from a 2025 study and includes the standard clinically used CA inhibitor Acetazolamide (AAZ) for comparison.[1] Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
3 >100002005290.5114.7
4 >10000815.1137.591.1
5 >10000380825021018
6 >100006325271.3122.3
7 >100001133253.3108.9
8 >100002555610.9135.2
9 >100002888701.2154.1
10 >100002243550.8245.5
11 >1000045561102450.7
12 >1000088432155855.4
15 >100001554344.2112.8
16 >100001238289.1101.5
17 >10000988.7211.595.6
18 >100001005225.498.3
19 >100001877401.3125.7
20 >100001122255.8123.9
21 >100003544810.2345.1
22 >1000081541899798.2
23 >100001345301.1105.4
AAZ 25012.125.85.7

Data sourced from Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences.[1][2]

A series of novel heterocyclic 4-substituted pyridine-3-sulfonamides synthesized by Sławiński et al. in a 2013 study also demonstrated significant inhibitory efficacy against these isoforms.[3] Compounds from this series, particularly 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives, showed hCA IX inhibitory efficacy with Ki values ranging from 19.5 to 48.6 nM, which is comparable to or more effective than clinically used sulfonamides.[3]

Experimental Protocols

The inhibitory activity of the 4-substituted pyridine-3-sulfonamides was determined using a stopped-flow CO2 hydrase assay.[1][4][5][6][7]

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.

Materials and Reagents: [8]

  • Human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • Test compounds (4-substituted pyridine-3-sulfonamides)

  • Positive control inhibitor (e.g., Acetazolamide)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Phenol red or other suitable pH indicator

  • Stopped-flow spectrophotometer

Methodology: [8][9][10][11][12]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds and the standard inhibitor are prepared, typically in a solvent like DMSO.

  • Assay Procedure: The assay is performed by measuring the rate of the CA-catalyzed CO2 hydration reaction. An indicator solution is used to monitor the pH change resulting from the formation of a proton during the reaction.

  • Data Acquisition: The initial rates of the enzymatic reaction are measured at various concentrations of the inhibitor.

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualization

Signaling Pathway of CA IX in the Tumor Microenvironment

CAIX_pathway Mechanism of CA IX Inhibition cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX Expression CA IX Expression HIF-1α->CA IX Expression induces CA IX CA IX CA IX Expression->CA IX HCO3_out HCO3- CA IX->HCO3_out H_out H+ CA IX->H_out Pyridine-3-Sulfonamide Pyridine-3-Sulfonamide Inhibition Inhibition Pyridine-3-Sulfonamide->Inhibition Inhibition->CA IX CO2_in CO2 CO2_in->CA IX H2O_in H2O H2O_in->CA IX Acidosis Acidosis H_out->Acidosis Tumor_Progression Tumor_Progression Acidosis->Tumor_Progression Metastasis Metastasis Acidosis->Metastasis

Caption: Role of CA IX in the tumor microenvironment and its inhibition by 4-substituted pyridine-3-sulfonamides.

Experimental Workflow for In Vitro CA Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor) Prepare_Plates Prepare 96-well Plates Prepare_Reagents->Prepare_Plates Add_Enzyme_Inhibitor Add Enzyme and Inhibitor Prepare_Plates->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate Add_Enzyme_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction (Add CO2-saturated water) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Change Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Rates Measure_Absorbance->Calculate_Rates Determine_Ki Determine Ki Values Calculate_Rates->Determine_Ki

Caption: General workflow for determining carbonic anhydrase inhibition constants (Ki).

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolopyridine sulfonamide scaffold represents a privileged structure in medicinal chemistry. Its remarkable versatility has led to the development of potent inhibitors targeting a diverse range of enzymes, from the ubiquitous carbonic anhydrases to critical oncogenic kinases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this fascinating class of compounds, supported by experimental data and detailed protocols to facilitate further research and development.

The core structure, a fusion of pyrazole and pyridine rings appended with a sulfonamide group, has proven to be a highly effective pharmacophore. Strategic modifications to this scaffold have yielded compounds with exquisite potency and selectivity for different biological targets, underscoring the importance of understanding the nuanced relationships between chemical structure and biological activity. This guide will delve into the SAR of pyrazolopyridine sulfonamides as both carbonic anhydrase inhibitors and kinase inhibitors, two of the most prominent areas of investigation for this compound class.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

Pyrazolopyridine sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety is a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The SAR studies in this area have largely focused on achieving isoform-selective inhibition, a critical factor for therapeutic applications.

Quantitative Comparison of Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory activity (Ki in nM) of a series of pyrazolopyridine sulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AAZ) is included as a standard reference inhibitor.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1a 80107329135.861.7
1b 159.2104.594.3713.6
1f 58.86.661.794.3
1g 66.810.279.6104.8
1k 88.35.6421.434.5
AAZ 250.012.125.85.7

Data extracted from multiple sources.[2]

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • Linker and Substituents: The nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety significantly influences inhibitory activity and isoform selectivity. For instance, the presence of an N-methylpropionamide linker in compound 1f is favorable for hCA I inhibitory activity.[2]

  • Direct Connection: A direct connection between the benzenesulfonamide and the pyrazolopyridine moiety, as seen in compound 1b , can lead to decreased activity against certain isoforms like hCA I.[2]

  • Bulky Groups: The introduction of bulky substituents can enhance potency and selectivity. Compound 1k , which contains a tetrahydro-methanobenzoxazocine ring, is the most potent inhibitor of hCA II.[2]

  • Selectivity: Compounds 1f and 1k demonstrate good selectivity for hCA I and hCA XII.[2]

Kinase Inhibition: Targeting the Engines of Cell Proliferation

The pyrazolopyridine scaffold has also been extensively explored for its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[3] As bioisosteres of the purine core of ATP, these compounds can effectively compete with the endogenous substrate for binding to the kinase active site.

Quantitative Comparison of Kinase Inhibitors

The table below presents the half-maximal inhibitory concentrations (IC50) of representative pyrazolopyridine sulfonamides against various kinases implicated in cancer.

CompoundTarget KinaseIC50 (nM)
Compound A B-Raf (V600E)low nanomolar
Compound B CSK5600
Compound C CDK9Potent
Compound D PI3Kα2.6
Compound E RETnanomolar
Compound F TrkA1.9
Compound G TrkB3.1
Compound H TrkC2.3

Data is a compilation from various studies and represents the potency of different pyrazolopyridine sulfonamide derivatives.[3]

Key SAR Insights for Kinase Inhibition:

  • Hinge-Binding Core: The pyrazolopyridine core acts as an effective hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region.[3]

  • Substitutions for Selectivity: Modifications at various positions of the pyrazolopyridine ring are crucial for achieving selectivity against different kinases. For example, replacing an azaindole core with a pyrazolo[3,4-b]pyridine and introducing an ethynyl linker in the sulfonamide group generated potent B-RafV600E inhibitors.[3]

  • Overcoming Resistance: The versatility of the scaffold allows for the design of inhibitors that can overcome resistance mechanisms developed against existing therapies.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for the key assays cited in this guide are provided below.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Purified carbonic anhydrase isoform

  • Test compounds (pyrazolopyridine sulfonamides) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Equilibrate all solutions to the desired temperature (e.g., 25°C).

  • One syringe of the stopped-flow instrument is filled with the buffer containing the CA enzyme and the pH indicator.

  • The second syringe is filled with the CO2-saturated water.

  • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

  • To determine the inhibitory activity, the assay is performed in the presence of varying concentrations of the test compound.

  • The initial rates of the reaction are calculated from the absorbance data.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial rates against the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Kinase reaction buffer

  • Test compounds (pyrazolopyridine sulfonamides) dissolved in DMSO

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction by adding a stopping solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unreacted ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the biological context of pyrazolopyridine sulfonamide activity, the following diagrams illustrate a general experimental workflow for SAR studies and a key signaling pathway targeted by these inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary Assay (e.g., CA or Kinase Inhibition) characterization->primary_assay dose_response Dose-Response & IC50/Ki Determination primary_assay->dose_response selectivity Selectivity Profiling (Isoforms/Kinase Panel) dose_response->selectivity sar_analysis Structure-Activity Relationship Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

A typical experimental workflow for a structure-activity relationship study.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell hypoxia Hypoxia HIF1a HIF-1α Stabilization hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX pH_regulation pH Regulation (pHi increase, pHe decrease) CAIX->pH_regulation invasion Invasion & Metastasis pH_regulation->invasion proliferation Cell Proliferation & Survival pH_regulation->proliferation inhibitor Pyrazolopyridine Sulfonamide Inhibitor inhibitor->CAIX Inhibition

The role of Carbonic Anhydrase IX in cancer and its inhibition.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Chloropyridine-3-sulfonamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized compounds is a cornerstone of reliable research and drug development. For 4-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceuticals, ensuring high purity is critical for downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for purity determination, supported by experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1]

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and liquid mobile phase.Retention time, peak area/height, % purity.High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1]Robust, reproducible, suitable for routine quality control.[1]Requires reference standards, potential for co-elution.
GC-MS Partitioning between a stationary phase and a gaseous mobile phase with mass spectrometric detection.Retention time, mass spectrum for structural elucidation.Very high (pg to ng/mL).Good, requires appropriate standards.Excellent for volatile impurities and structural confirmation.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Chemical structure, quantification of components.Moderate (~0.1% for impurities).Excellent (absolute quantification with internal standard).Provides structural confirmation without a reference standard for the analyte.Lower throughput, less sensitive for trace impurities.

Experimental Protocols

Detailed and standardized protocols are crucial for accurate and reproducible purity data. Below are the methodologies for the key analytical techniques discussed.

This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the routine purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 265 nm.[2]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

This protocol is suitable for identifying potential volatile impurities in the synthesized this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

This protocol allows for the absolute purity determination of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizations

The synthesis of this compound typically involves the reaction of 4-chloro-3-pyridinesulfonyl chloride with ammonia. This process can lead to the presence of unreacted starting material and other related substances as impurities.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Start 4-chloro-3-pyridinesulfonyl chloride Product This compound Start->Product Reaction Reagent Ammonia Reagent->Product Impurity1 Unreacted 4-chloro-3-pyridinesulfonyl chloride Product->Impurity1 Potential carry-over Impurity2 Other chlorinated pyridine species Product->Impurity2 Potential side-products

Synthesis and potential impurities.

A systematic workflow ensures a comprehensive evaluation of the synthesized product's purity.

G Start Synthesized this compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS NMR qNMR Analysis (Absolute Purity & Structural Confirmation) Start->NMR Decision Purity Meets Specification? HPLC->Decision GCMS->Decision NMR->Decision Pass Release for Further Use Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Purity validation workflow.

The different analytical techniques provide complementary information for a thorough purity assessment.

G Purity Purity Validation HPLC HPLC (Separation & Quantification) Purity->HPLC GCMS GC-MS (Volatile Impurity ID) Purity->GCMS NMR NMR (Structural Confirmation & Absolute Purity) Purity->NMR

Interrelation of analytical methods.

References

A Comparative Guide to the Conformational Analysis of 4-Substituted Pyridine-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of 4-substituted pyridine-3-sulfonamides is a critical aspect of their biological activity, influencing how these molecules interact with their targets, such as carbonic anhydrases. This guide provides a comparative analysis of the conformational preferences of this scaffold, drawing upon experimental data from X-ray crystallography and outlining the methodologies used in these assessments.

Solid-State Conformational Analysis: Insights from X-ray Crystallography

The three-dimensional structure of several 4-substituted pyridine-3-sulfonamides has been determined by single-crystal X-ray diffraction, revealing key conformational features. The orientation of the sulfonamide group and the 4-substituent relative to the pyridine ring is of particular interest.

A study by Kosutić Hulita et al. investigated the supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides.[1][2] In all three structures, the conformation of the 4-aminopyridine-3-sulfonamide core is stabilized by an intramolecular N-H···O hydrogen bond.[1][2] More recently, Szafrański and colleagues reported the crystal structures of two novel 4-substituted pyridine-3-sulfonamides, which also provided valuable conformational data.[3]

The conformation of these molecules can be described by several key dihedral angles. A comparison of these angles for five different 4-substituted pyridine-3-sulfonamides is presented below.

Compound/SubstituentC2-C3-S-N(sulfonamide) (°)C4-C3-S-N(sulfonamide) (°)C3-C4-N(amino)-C(substituent) (°)Key Intramolecular InteractionsReference
1 (4-(2-methylanilino))-65.1116.1-176.1N-H···O[1][2]
2 (4-(3-methylanilino))-63.9117.2179.5N-H···O[1][2]
3 (4-(4-methylanilino))-64.1117.0-178.5N-H···O[1][2]
8 (4-(4-phenyl-1H-1,2,3-triazol-1-yl))---N-H···N(triazole), C-H···O[3]
18 (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl))----[3]

Note: Dihedral angles for compounds 8 and 18 were not explicitly provided in the primary publication, but the study noted different mutual orientations of the ring planes in the asymmetric unit of compound 8, stabilized by various intramolecular interactions.[3]

The data reveals that for the 4-anilino substituted compounds, the sulfonamide group adopts a similar conformation relative to the pyridine ring, likely influenced by the intramolecular N-H···O hydrogen bond.[1][2] In the case of the triazolyl-substituted compounds, other interactions, such as N-H···N and C-H···O hydrogen bonds, play a role in stabilizing the observed conformers.[3]

Solution-State and Computational Analysis: A Need for Further Studies

While solid-state data provides a precise snapshot of molecular conformation, the preferred conformations in solution can differ. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are powerful tools for determining solution-state conformations. However, detailed conformational studies of 4-substituted pyridine-3-sulfonamides in solution are not extensively reported in the literature. The majority of published NMR data for these compounds serves for structural confirmation rather than in-depth conformational analysis.[4]

Similarly, comprehensive computational studies exploring the potential energy surface and conformational preferences of a wide array of 4-substituted pyridine-3-sulfonamides are limited. Such studies would provide valuable insights into the rotational barriers and the relative energies of different conformers, complementing the experimental data.

Experimental Protocols

A brief overview of the key experimental methodologies for conformational analysis is provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound of interest are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data.

  • Data Analysis: Bond lengths, bond angles, and dihedral (torsion) angles are calculated from the refined crystal structure to define the molecular conformation. Inter- and intramolecular interactions, such as hydrogen bonds, are also identified and analyzed.[5]

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C NMR for initial structural assignment. 2D experiments like COSY, HSQC, and HMBC are used to confirm connectivities.

  • NOE Experiments: For conformational analysis, 2D NOESY or ROESY experiments are crucial. These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.

  • Data Analysis: The presence and intensity of NOE cross-peaks provide information about the proximity of different protons in the molecule. This data, often in conjunction with computational modeling, is used to determine the predominant conformation(s) in solution.

Molecular Docking
  • Preparation of Receptor and Ligand: The 3D structure of the biological target (e.g., an enzyme) is obtained from a protein databank or homology modeling. The 3D structure of the ligand (the sulfonamide) is generated and its energy minimized.

  • Docking Simulation: A docking program is used to place the ligand into the active site of the receptor in various possible orientations and conformations.

  • Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This can provide insights into the bioactive conformation of the molecule.[6]

Visualizing Conformational Analysis

Workflow for Conformational Analysis

G cluster_data Conformational Data xray X-ray Crystallography solid_state Solid-State Conformation xray->solid_state nmr NMR Spectroscopy solution_state Solution-State Conformation nmr->solution_state docking Molecular Docking bioactive Bioactive Conformation docking->bioactive md Molecular Dynamics md->bioactive solid_state->docking solution_state->docking

Caption: A generalized workflow for the conformational analysis of small molecules.

Key Intramolecular Interactions

G cluster_interactions Stabilizing Intramolecular Interactions scaffold Pyridine-3-sulfonamide Scaffold conformation Molecular Conformation scaffold->conformation substituent 4-Substituent substituent->conformation h_bond_so N-H...O (Sulfonamide) h_bond_so->conformation h_bond_sub Interaction with Substituent (e.g., N-H...N) h_bond_sub->conformation steric Steric Hindrance steric->conformation

Caption: Factors influencing the conformation of 4-substituted pyridine-3-sulfonamides.

Conclusion

The conformational analysis of 4-substituted pyridine-3-sulfonamides is a multifaceted endeavor that relies on a combination of experimental and computational techniques. X-ray crystallography has provided valuable insights into the solid-state conformations, revealing the importance of intramolecular hydrogen bonds in stabilizing the molecular structure. However, there is a clear need for more extensive studies on the solution-state conformations using NMR spectroscopy and comprehensive computational analyses to build a more complete picture of the conformational landscape of this important class of molecules. Such studies will be instrumental in the rational design of new derivatives with improved biological activity and selectivity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloropyridine-3-sulfonamide, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

Key Hazard and Safety Information

ParameterInformationSource
Chemical Name This compound[3][4][5]
CAS Number 33263-43-3[3][5]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[3][6][7] Toxic to aquatic life with long-lasting effects.[4][3][4][6][7]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety goggles or glasses with side-shields, and a lab coat are required.[1][2][4] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator is necessary.[4][8][1][2][4][8]
Incompatible Materials Strong oxidizing agents and acids.[1][3][1][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][9][3][4][9]

Disposal Protocol: A Step-by-Step Guide

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste and engage a licensed chemical waste management company for its final disposal.[8] Adherence to all local, state, and federal regulations is mandatory.[1]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2][8]

  • This waste stream must be segregated from other laboratory waste to prevent accidental reactions.[2] Specifically, do not mix it with incompatible materials such as strong oxidizing agents or acids.[1]

Step 2: Containerization

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] The container must be in good condition with a secure, leak-proof lid.

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate concentration and quantity.[2]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • This area should be near the point of waste generation and under the control of laboratory personnel.[2] The SAA must be a well-ventilated and secure location.[1]

Step 4: Arranging for Disposal

  • Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area : Evacuate all non-essential personnel from the immediate vicinity of the spill.[8]

  • Ensure Proper Ventilation : Work in a well-ventilated area, and if the spill is significant, ensure additional ventilation.[8]

  • Wear Appropriate PPE : Before addressing the spill, ensure you are wearing the correct personal protective equipment as detailed in the table above.

  • Contain the Spill : For small liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][10] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[8]

  • Collect and Package for Disposal : Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.[8][10]

  • Decontaminate the Area : Thoroughly clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report the Incident : Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste assess Assess Waste Type start->assess solid Solid Waste (Pure compound, contaminated labware) assess->solid Solid liquid Liquid Waste (Solutions containing the compound) assess->liquid Liquid ppe Contaminated PPE (Gloves, etc.) assess->ppe PPE segregate Segregate as Hazardous Waste solid->segregate liquid->segregate ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Chloropyridine-3-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.